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  • Product: 8-Fluoroisoquinolin-5-ol;hydrobromide
  • CAS: 2411227-85-3

Core Science & Biosynthesis

Foundational

8-Fluoroisoquinolin-5-ol;hydrobromide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 8-Fluoroisoquinolin-5-ol Hydrobromide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 8-Fluoroisoquinolin-5-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 8-Fluoroisoquinolin-5-ol hydrobromide, a molecule of interest in medicinal chemistry. The isoquinoline scaffold is a core structure in many natural and synthetic bioactive compounds, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1] This document details a multi-step synthesis, offering insights into the rationale behind the chosen reactions and methodologies.

Retrosynthetic Analysis and Strategic Approach

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway m-Methoxybenzaldehyde m-Methoxybenzaldehyde 5-Methoxyisoquinoline 5-Methoxyisoquinoline m-Methoxybenzaldehyde->5-Methoxyisoquinoline Step 1 Pomeranz-Fritsch Reaction 5-Methoxy-8-nitroisoquinoline 5-Methoxy-8-nitroisoquinoline 5-Methoxyisoquinoline->5-Methoxy-8-nitroisoquinoline Step 2 Nitration 8-Amino-5-methoxyisoquinoline 8-Amino-5-methoxyisoquinoline 5-Methoxy-8-nitroisoquinoline->8-Amino-5-methoxyisoquinoline Step 3 Reduction 8-Fluoro-5-methoxyisoquinoline 8-Fluoro-5-methoxyisoquinoline 8-Amino-5-methoxyisoquinoline->8-Fluoro-5-methoxyisoquinoline Step 4 Balz-Schiemann Reaction 8-Fluoroisoquinolin-5-ol 8-Fluoroisoquinolin-5-ol 8-Fluoro-5-methoxyisoquinoline->8-Fluoroisoquinolin-5-ol Step 5 Demethylation 8-Fluoroisoquinolin-5-ol HBr 8-Fluoroisoquinolin-5-ol HBr 8-Fluoroisoquinolin-5-ol->8-Fluoroisoquinolin-5-ol HBr Step 6 Salt Formation

Caption: Proposed multi-step synthesis of 8-Fluoroisoquinolin-5-ol hydrobromide.

Step 1: Synthesis of 5-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

The initial step involves the construction of the isoquinoline core. The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[2][3][4]

Experimental Protocol:

  • Formation of the Schiff Base: In a round-bottom flask, dissolve m-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in ethanol. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.

  • Cyclization: Add the crude Schiff base to a solution of concentrated sulfuric acid (70-80%) at 0°C. Allow the mixture to slowly warm to room temperature and then heat to 60-80°C for several hours.

  • Neutralization and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methoxyisoquinoline.

Causality and Insights:

  • The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus with substitution on the benzene ring determined by the starting benzaldehyde.[5]

  • The use of a strong acid like sulfuric acid is crucial for the cyclization step, which proceeds via an electrophilic aromatic substitution mechanism.[2]

  • Careful temperature control during the addition to sulfuric acid is necessary to manage the exothermic reaction.

Reagent Molar Ratio Purpose
m-Methoxybenzaldehyde1.0Starting material for the benzene ring of isoquinoline
Aminoacetaldehyde dimethyl acetal1.1Provides the atoms for the pyridine ring
EthanolSolventFacilitates Schiff base formation
Concentrated Sulfuric AcidCatalyst/ReagentPromotes cyclization

Step 2: Nitration of 5-Methoxyisoquinoline

The introduction of a nitro group at the C8 position is achieved through electrophilic aromatic substitution. The methoxy group at C5 is an activating, ortho-para directing group, which, along with the directing effects of the isoquinoline ring system, favors substitution at the C8 position.[6][7]

Experimental Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath (-10 to 0°C), slowly add 5-methoxyisoquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Maintain the temperature below 5°C and stir the mixture for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-methoxy-8-nitroisoquinoline.

Causality and Insights:

  • Nitration of isoquinoline itself typically yields a mixture of 5-nitro and 8-nitroisoquinoline.[7] The presence of the activating methoxy group at the 5-position enhances the electron density of the benzene ring, facilitating electrophilic substitution and directing the incoming nitro group primarily to the 8-position.

  • The use of a nitrating mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Low temperatures are essential to control the reaction rate and minimize the formation of by-products.

Reagent Molar Ratio Purpose
5-Methoxyisoquinoline1.0Substrate
Concentrated Sulfuric AcidSolvent/CatalystProtonates nitric acid to form the nitronium ion
Fuming Nitric AcidReagentSource of the nitro group

Step 3: Reduction of 5-Methoxy-8-nitroisoquinoline

The nitro group is a versatile functional group that can be readily reduced to an amine, which is a necessary precursor for the Balz-Schiemann reaction.

Experimental Protocol:

  • Reaction: Dissolve 5-methoxy-8-nitroisoquinoline (1.0 eq) in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or perform catalytic hydrogenation with palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

  • For SnCl₂ Reduction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up (SnCl₂): Cool the reaction mixture and make it basic with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layers are then washed with brine, dried, and concentrated.

  • For Catalytic Hydrogenation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purification: The crude 8-amino-5-methoxyisoquinoline can be purified by recrystallization or column chromatography.

Causality and Insights:

  • The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation in organic synthesis.

  • Tin(II) chloride in an acidic medium is a classic and effective method for this reduction.[8]

  • Catalytic hydrogenation is a cleaner alternative, avoiding the use of heavy metals in stoichiometric amounts and simplifying the work-up procedure.

Reagent Molar Ratio Purpose
5-Methoxy-8-nitroisoquinoline1.0Substrate
SnCl₂·2H₂O or H₂/Pd-CReducing AgentReduces the nitro group to an amine
Ethanol/Acetic AcidSolvent

Step 4: Synthesis of 8-Fluoro-5-methoxyisoquinoline via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method for the introduction of a fluorine atom onto an aromatic ring starting from an aniline derivative.[9][10][11][12]

Balz_Schiemann cluster_0 Diazotization cluster_1 Fluorination Ar-NH2 Ar-NH2 Ar-N2+ X- Ar-N2+ X- Ar-NH2->Ar-N2+ X- NaNO2, HBF4 Ar-F Ar-F Ar-N2+ X-->Ar-F Heat (Δ)

Caption: General mechanism of the Balz-Schiemann reaction.

Experimental Protocol:

  • Diazotization: Dissolve 8-amino-5-methoxyisoquinoline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C. To this solution, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes.

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution. Collect the solid by filtration, wash with cold water, cold methanol, and then diethyl ether, and dry it carefully under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium salt in an inert solvent (like toluene or xylene) or without a solvent until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture, dissolve the residue in an organic solvent, and wash with a sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 8-fluoro-5-methoxyisoquinoline.

Causality and Insights:

  • The reaction proceeds through the formation of a relatively stable diazonium tetrafluoroborate salt.[13]

  • Thermal decomposition of this salt generates an aryl cation, which is then attacked by the fluoride ion from the tetrafluoroborate counter-ion.[11]

  • It is critical to keep the temperature low during diazotization to prevent the premature decomposition of the diazonium salt. The diazonium salt should be handled with care as they can be explosive when dry.

Reagent Molar Ratio Purpose
8-Amino-5-methoxyisoquinoline1.0Substrate
Tetrafluoroboric Acid (HBF₄)ReagentForms the diazonium tetrafluoroborate salt
Sodium Nitrite (NaNO₂)ReagentForms nitrous acid in situ for diazotization

Step 5: Demethylation to 8-Fluoroisoquinolin-5-ol

The final step in the synthesis of the free base is the deprotection of the methoxy group to reveal the hydroxyl group.

Experimental Protocol:

  • Reaction: Dissolve 8-fluoro-5-methoxyisoquinoline (1.0 eq) in a strong acid such as 48% aqueous hydrobromic acid (HBr) or in a solution of boron tribromide (BBr₃) in dichloromethane at a low temperature (e.g., -78°C for BBr₃).

  • For HBr Demethylation: Reflux the mixture for several hours.

  • For BBr₃ Demethylation: After the addition of BBr₃, allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction by carefully adding water or methanol. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude 8-Fluoroisoquinolin-5-ol by column chromatography or recrystallization.

Causality and Insights:

  • Cleavage of aryl methyl ethers is a common transformation. Strong protic acids like HBr or strong Lewis acids like BBr₃ are effective reagents for this purpose.[14][15]

  • The reaction with HBr proceeds via a nucleophilic substitution mechanism where bromide attacks the methyl group.

  • BBr₃ is a powerful and often more selective reagent for cleaving aryl ethers under milder conditions.

Reagent Molar Ratio Purpose
8-Fluoro-5-methoxyisoquinoline1.0Substrate
48% Hydrobromic Acid or BBr₃ReagentCleaves the methyl ether to form the hydroxyl group
Dichloromethane (for BBr₃)Solvent

Step 6: Formation of the Hydrobromide Salt

To improve the stability and solubility of the final compound for potential biological applications, it is often converted into a salt.

Experimental Protocol:

  • Salt Formation: Dissolve the purified 8-Fluoroisoquinolin-5-ol in a suitable solvent such as ethanol or diethyl ether.

  • Addition of HBr: Add a solution of hydrogen bromide in the same solvent or bubble hydrogen bromide gas through the solution until the precipitation of the salt is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield 8-Fluoroisoquinolin-5-ol hydrobromide.

Causality and Insights:

  • The basic nitrogen atom of the isoquinoline ring is readily protonated by a strong acid like HBr to form a stable salt.

  • Salt formation often results in a crystalline solid that is easier to handle and purify than the free base.

Reagent Purpose
8-Fluoroisoquinolin-5-olFree base
Hydrogen Bromide (HBr)Forms the hydrobromide salt
Ethanol or Diethyl EtherSolvent

Conclusion

This technical guide outlines a feasible and robust multi-step synthesis for 8-Fluoroisoquinolin-5-ol hydrobromide. The pathway relies on well-established and understood chemical transformations, including the Pomeranz-Fritsch reaction, electrophilic nitration, nitro group reduction, the Balz-Schiemann reaction, and ether deprotection. Each step has been detailed with procedural guidance and scientific rationale to aid researchers in the successful synthesis of this and related fluorinated isoquinoline derivatives. The strategic introduction of the fluorine atom via the Balz-Schiemann reaction offers a controlled method for accessing this important class of compounds.

References

  • Sloop, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Organic Chemistry: Current Research.
  • Sloop, J. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. Retrieved from [Link]

  • Defence Science and Technology Organisation. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]

  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Li, P., et al. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • Wang, Y., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters.
  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Jackson, A. H., & Stewart, G. W. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Avendano, C., et al. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.
  • Lee, J. C., & Song, I. G. (n.d.). Synthesis of 5-Hydroxyquinolines.
  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • Molbase. (n.d.). Isoquinolines database - synthesis, physical properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Heravi, M. M., et al. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Singh, R., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Marion, L., & Robinson, R. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Semantic Scholar.
  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Allen. (2025, December 2). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • Chem-Station. (2009, July 28). バルツ・シーマン反応 Balz-Schiemann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Owolabi, J. B., & Olarinoye, A. M. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Sharma, N., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Kumar, P., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Gurbanov, A. V., et al. (2022, May 11). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Semantic Scholar.
  • Pivarcsik, D., et al. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • Wang, H., et al. (2023, February 17).
  • Wang, H., et al. (2019, October 28).

Sources

Exploratory

Comprehensive Physicochemical Profiling of 8-Fluoroisoquinolin-5-ol Hydrobromide: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged pharmacophore. The compound 8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3) represents a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged pharmacophore. The compound 8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3) represents a highly specialized derivative engineered for optimal physicochemical performance[1]. By strategically introducing a fluorine atom at the C-8 position and a hydroxyl group at the C-5 position, this molecule achieves a unique stereoelectronic balance. As a Senior Application Scientist, I approach the characterization of this compound not merely as a list of traits, but as an interplay of molecular forces. This whitepaper dissects the structural causality behind its properties and provides self-validating experimental workflows for its evaluation in drug discovery pipelines[2].

Structural Identity and Quantitative Data

Understanding the baseline identifiers and mass parameters is the first step in any robust analytical workflow. The hydrobromide salt form significantly alters the solid-state properties compared to the free base, primarily by increasing the lattice hydration enthalpy, which is critical for dissolution[1].

Table 1: Chemical Identifiers & Structural Parameters
ParameterValueCausality / Significance
Compound Name 8-Fluoroisoquinolin-5-ol hydrobromideSalt form enhances aqueous solubility.
CAS Number 2411227-85-3Unique registry identifier[1].
Molecular Formula C₉H₇BrFNO (Salt) / C₉H₆FNO (Free Base)Defines stoichiometric mass.
Monoisotopic Mass 163.04333 Da (Free Base)Critical for high-resolution MS calibration[3].
SMILES C1=CC(=C2C=NC=CC2=C1O)FEnables in silico structural modeling[3].
InChIKey USDIGVOEDNBEIP-UHFFFAOYSA-NStandardized hash for database querying[3].
Table 2: Predicted Mass Spectrometry & Ion Mobility Profiling

Ion mobility provides an orthogonal layer of identification. The Collision Cross Section (CCS) values are dictated by the 3D conformation of the gas-phase ions[3].

Adductm/zPredicted CCS (Ų)Analytical Utility
[M+H]⁺ 164.05061128.4Primary target for positive ESI quantification.
[M-H]⁻ 162.03605129.7Useful for negative mode (phenolic OH ionization).
[M+Na]⁺ 186.03255138.9Identifies sodium adducts in complex matrices.

Mechanistic Insights: Structure-Property Relationships

The physicochemical behavior of 8-Fluoroisoquinolin-5-ol hydrobromide is governed by three primary structural modifications.

  • The 8-Fluoro Substitution: Fluorine is highly electronegative. Its inductive electron-withdrawing effect (-I effect) reduces the basicity (pKa) of the adjacent isoquinoline nitrogen. This prevents excessive protonation at physiological pH, thereby modulating lipophilicity. The predicted XlogP of 1.8 places this compound in an ideal range for membrane permeability without risking excessive lipophilic accumulation[3].

  • The 5-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the phenolic OH group provides a critical anchor point for target protein interactions and serves as a primary site for Phase II metabolism (glucuronidation).

  • The Hydrobromide Salt: The HBr salt ensures that the crystal lattice energy is easily overcome in aqueous environments, preventing the dissolution-rate-limited absorption often seen in planar, aromatic free bases.

G1 Core 8-Fluoroisoquinolin-5-ol HBr F_sub 8-Fluoro Group (-I Effect) Core->F_sub OH_sub 5-Hydroxyl Group (H-Bonding) Core->OH_sub Salt Hydrobromide Salt (Ionization) Core->Salt Lipoph Lipophilicity (XlogP ≈ 1.8) F_sub->Lipoph OH_sub->Lipoph Solub Aqueous Solubility (Enhanced Dissolution) Salt->Solub

Figure 1: Mechanistic impact of structural moieties on physicochemical properties.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to prevent common analytical artifacts.

Protocol A: Thermodynamic Solubility Assessment

Objective: Determine the true equilibrium solubility across physiological pH ranges. Causality: Kinetic solubility (e.g., DMSO spiking) often overestimates solubility due to transient supersaturation. Thermodynamic solubility uses the solid API to establish a true equilibrium, which is critical for accurate oral bioavailability modeling.

  • Solid Dispensing: Weigh 2.0 mg of solid 8-Fluoroisoquinolin-5-ol hydrobromide into a 2 mL glass HPLC vial. Logic: Glass is mandatory to prevent the non-specific binding of lipophilic compounds often observed with polypropylene tubes.

  • Buffer Addition: Add 1.0 mL of biorelevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5).

  • Incubation: Seal and agitate at 800 rpm at 37°C for 24 hours. Logic: 24 hours is required to ensure complete thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Logic: PTFE is chemically inert and prevents adsorption of the fluorinated API.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-UV at the compound's λmax​ .

G2 S1 Solid API Dispensing S2 Buffer Addition (pH 1.2 & 7.4) S1->S2 S3 Equilibration (37°C, 24h) S2->S3 S4 Phase Separation (0.22µm Filter) S3->S4 S5 LC-UV/MS Quantification S4->S5

Figure 2: Self-validating thermodynamic solubility assessment workflow.

Protocol B: LC-IM-MS Isomeric Differentiation

Objective: Establish the Collision Cross Section (CCS) fingerprint. Causality: Fluorinated positional isomers (e.g., 7-fluoro vs. 8-fluoro) often exhibit identical MS/MS fragmentation patterns. Ion mobility separates these based on their 3D conformation in the gas phase, providing an orthogonal identifier[3].

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Logic: Formic acid ensures complete protonation to form the [M+H]⁺ adduct (m/z 164.05).

  • System Suitability (SST): Infuse a polyalanine standard to calibrate the ion mobility drift tube.

  • Data Acquisition: Inject 2 µL into an ESI-Q-TOF equipped with an ion mobility cell. Extract the drift time for m/z 164.05 and calculate the CCS.

  • Validation: The experimental CCS must fall within ±2% of the predicted 128.4 Ų[3].

Safety, Handling, and Storage

Because of the biological activity inherent to functionalized isoquinolines, strict safety protocols must be observed.

  • Hazard Classifications: The compound is classified under GHS as Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and Skin Irrit. 2 [4].

  • Handling: Manipulations of the dry powder must be conducted within a ventilated balance enclosure or fume hood to prevent inhalation of the hydrobromide dust. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory[4].

  • Storage: Store desiccated at 2-8°C. The hydrobromide salt is hygroscopic; exposure to ambient humidity can lead to deliquescence and subsequent degradation of the solid form.

References

  • Sigma-Aldrich - 8-fluoroisoquinolin-5-ol hydrobromide | 2411227-85-3. Verified chemical supplier data and registry identifiers.

  • PubChemLite (Université du Luxembourg) - 2411227-85-3 (C9H6FNO). Predicted XlogP, monoisotopic mass, and Collision Cross Section (CCS) data.

  • NextSDS - 8-fluoroisoquinolin-5-ol hydrobromide — Chemical Substance Information. GHS hazard classifications and safety data.

  • EvitaChem - 8-Fluoroisoquinolin-5-ol;hydrobromide. Pharmaceutical research applications and inventory data.

Sources

Foundational

The Strategic Incorporation of Fluorine in Isoquinoline Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Abstract The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties into this scaffold has emerged as a powerful strategy to modulate and enhance its biological activity. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] This includes improving metabolic stability, increasing membrane permeability, altering pKa, and enhancing binding affinity to target proteins.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated isoquinoline derivatives, with a focus on their applications as anticancer, antimicrobial, and neuroprotective agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship data, and provide detailed, field-proven experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The Power of Two: The Isoquinoline Scaffold and Fluorine in Drug Design

The isoquinoline framework, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the development of pharmaceuticals.[5][6] Its rigid structure and the presence of a nitrogen atom provide key interaction points for biological targets. This scaffold is found in a wide array of drugs used to treat tumors, infections, and diseases of the central nervous system.[1]

The deliberate incorporation of fluorine is a key optimization strategy in modern drug design.[7] The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[8] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can improve bioavailability by enhancing membrane permeation.[3] In some cases, a fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with protein targets, leading to increased binding affinity and potency.[2][3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluorinated isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms that disrupt cancer cell growth and survival.[9][10]

Mechanisms of Action

Key anticancer mechanisms for this class of compounds include the inhibition of essential enzymes like topoisomerase I and the disruption of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[9][10]

  • Topoisomerase I Inhibition: Topoisomerase I (Top1) is a vital enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[9][11] Certain fluorinated indenoisoquinolines act as "Top1 poisons" by stabilizing the covalent complex between Top1 and DNA.[11] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks when the replication fork collides with these complexes, ultimately triggering apoptosis (programmed cell death).[1][11] Replacing potentially genotoxic nitro groups with fluorine or chlorine atoms has been shown to maintain potent Top1 inhibitory activity while potentially improving the safety profile.[11][12]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many cancers.[6][9] Some isoquinoline derivatives have been shown to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis in cancer cells.[9][13]

G cluster_0 Experimental Setup cluster_1 Reaction & Analysis cluster_2 Results Interpretation DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C DNA->Incubate Topo1 Topoisomerase I Enzyme Topo1->Incubate Compound Fluorinated Isoquinoline Compound->Incubate Buffer Assay Buffer Buffer->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Stop Reaction Visualize Visualize Bands (UV Light) Electrophoresis->Visualize Result1 Control (No Inhibitor): Supercoiled DNA -> Relaxed DNA Visualize->Result1 Result2 Effective Inhibitor: Supercoiled DNA remains Visualize->Result2

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Fluorinated Isoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated isoquinolines.

Data on Anticancer Activity

The cytotoxic potential of fluorinated isoquinoline and related quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit 50% of cancer cell growth.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Fluorinated QuinolineCompound 6a (3'-fluoro)MDA-MB-468 (TNBC)4.0[14]
Fluorinated QuinolineCompound 6b (4'-fluoro)MDA-MB-468 (TNBC)5.0[14]
Fluorinated QuinolineCompound 6d MDA-MB-468 (TNBC)4.0[14]
Isoquinoline DerivativeCompound 14 (Sulfonamido-TET)HCT116 (Colon)0.23 (48h)[13]
Isoquinoline DerivativeCompound 13 (Proline-TET)HCT-15 (Colorectal)0.57[13]
Isoquinoline DerivativeCompound 21 (TDP2 Inhibitor)4.8[13]
Isoquinoline-Cu ComplexFluorinated at 6-positionVarious0.001 - 0.2[13]

TNBC: Triple-Negative Breast Cancer

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[3] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[3][12] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which correlates with the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MDA-MB-468, HCT116) to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated isoquinoline derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.[16]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A "blank" well with medium but no cells is necessary for background subtraction.[10]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and gently mix.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

    • Rationale: Incubation time should be sufficient for formazan development but not so long that the crystals become too large and difficult to dissolve.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well.[3][8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[10]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[16]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. Fluorinated isoquinolines and the closely related fluoroquinolones have shown promise in this area, exhibiting activity against a range of bacteria, including drug-resistant strains.[15][17]

Mechanism of Action

The primary mechanism of action for the well-studied fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17] These enzymes are crucial for bacterial DNA replication, repair, and transcription.

  • DNA Gyrase & Topoisomerase IV Inhibition: In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[17] These compounds bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to a halt in DNA replication and the generation of lethal double-strand breaks, resulting in bacterial cell death. The introduction of a fluorine atom at the C6 position of the quinolone core is known to significantly increase gyrase inhibition and cell penetration.[3][17] A similar mechanism is suggested for fluorinated isoquinoline derivatives.[18]

Data on Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Alkynyl IsoquinolineHSN584 (fluoro group)MRSA4[19]
Alkynyl IsoquinolineHSN584 (fluoro group)E. faecalis (VRE)4[19]
Alkynyl IsoquinolineHSN739 MRSA8[19]
Isoquinoline SulfonamideCompound 1 E. coli2.6[18]
Isoquinoline SulfonamideCompound 59 (para-fluoro)E. coli3.1 µM[18]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[4][17]

Principle: A standardized inoculum of bacteria is exposed to serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration where no growth is observed.[4][5]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Compound: Dissolve the fluorinated isoquinoline derivative in a suitable solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (MHIIB) to twice the highest desired test concentration.[5]

    • Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus ATCC 29213 for quality control) and suspend in sterile saline.[20] Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Setup (96-well plate):

    • Add 100 µL of sterile MHIIB to all wells.

    • Add 100 µL of the 2x concentrated compound solution to the wells in column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this process across the plate to column 10, discarding the final 100 µL from column 10.[5] This creates a gradient of compound concentrations.

    • Controls:

      • Column 11 (Growth Control): Contains MHIIB and bacterial inoculum, but no compound. This well should show turbidity.

      • Column 12 (Sterility Control): Contains MHIIB only. This well should remain clear.[4]

  • Inoculation:

    • Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.[5]

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[20]

  • Reading and Interpretation:

    • After incubation, examine the plate for turbidity. A pellet at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[4][20] The growth control well must be turbid for the test to be valid.

Neuroprotective Activity: Shielding Neurons from Damage

Isoquinoline alkaloids have garnered significant attention for their potential therapeutic effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][20][21] Their ability to cross the blood-brain barrier makes them promising candidates for CNS drug development.[22] Fluorination can further enhance this property by increasing lipophilicity.[8][19]

Mechanisms of Action

The neuroprotective effects of isoquinoline derivatives are often multifaceted, involving the modulation of pathways related to inflammation, oxidative stress, and apoptosis.[20][22]

  • Anti-Inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Some isoquinoline derivatives can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, reducing the production of inflammatory cytokines.[20][22]

  • Reduction of Oxidative Stress: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to neuronal damage. These compounds can protect neurons by reducing ROS levels and enhancing the activity of endogenous antioxidant enzymes.[20][22]

  • Anti-Apoptotic Effects: Programmed cell death (apoptosis) is a major contributor to neuron loss in neurodegenerative conditions. Isoquinoline derivatives can inhibit apoptosis by modulating the ratio of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2) and inhibiting the activation of caspases, the executioner enzymes of apoptosis.[22]

Experimental Protocol: Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroprotective studies because these cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins.[23][24]

Principle: Cells are exposed to a neurotoxin (e.g., hydrogen peroxide, H₂O₂ to induce oxidative stress) to cause cell death.[24][25] The ability of a test compound (a fluorinated isoquinoline derivative) to prevent or rescue this cell death is quantified using a viability assay like the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in the recommended medium (e.g., a 1:1 mixture of Ham's F12 and EMEM with 15% FBS).[24]

    • Seed the cells into 96-well plates at an appropriate density (e.g., 1.5 x 10⁴ cells/well) and allow them to attach for 24 hours.[24]

  • Pre-treatment with Compound:

    • Treat the cells with various non-toxic concentrations of the fluorinated isoquinoline derivative for a set period (e.g., 5-6 hours).[24][26] This step assesses the compound's ability to prime the cells' protective mechanisms.

    • Controls: Include wells with cells treated only with the vehicle (e.g., DMSO) and wells with untreated cells.

  • Induction of Neurotoxicity:

    • After the pre-treatment period, add a neurotoxic agent to the wells (except for the negative control wells). A common choice is H₂O₂ at a concentration predetermined to cause ~50% cell death (e.g., 100-250 µM).[24][25]

    • Incubate the cells with the neurotoxin for 24 hours.[24]

  • Assessment of Cell Viability:

    • Following the toxic insult, perform an MTT assay as described in Section 2.3.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the control cells (not exposed to the neurotoxin).

    • A significant increase in viability in the wells pre-treated with the isoquinoline derivative compared to the wells treated with the neurotoxin alone indicates a neuroprotective effect.

Conclusion and Future Perspectives

The strategic fluorination of the isoquinoline scaffold is a highly effective approach for generating novel therapeutic candidates with a wide spectrum of biological activities. As demonstrated, these compounds can potently inhibit cancer cell growth, combat pathogenic bacteria, and protect neurons from damage through diverse and clinically relevant mechanisms of action. The detailed protocols provided in this guide offer a robust framework for researchers to reliably evaluate the potential of their own novel derivatives. Future research should continue to explore structure-activity relationships, focusing on the precise positioning and type of fluorine substitution to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025). Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008). Available at: [Link]

  • Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry - Taylor & Francis. (2019). Available at: [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis. (2008). Available at: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC. (2017). Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (2025). Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (n.d.). Available at: [Link]

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007). Available at: [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC. (2025). Available at: [Link]

  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC. (n.d.). Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024). Available at: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC. (n.d.). Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). Available at: [Link]

  • Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways - Google Patents. (n.d.).
  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013). Available at: [Link]

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. - ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Available at: [Link]

  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024). Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Available at: [Link]

  • Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). Available at: [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. (n.d.). Available at: [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (2023). Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012). Available at: [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). Available at: [Link]

  • Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells | Journal of Agricultural and Food Chemistry - ACS Publications. (2016). Available at: [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (2023). Available at: [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC. (2024). Available at: [Link]

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - Scholarly Publications Leiden University. (2024). Available at: [Link]

  • The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con - ResearchGate. (n.d.). Available at: [Link]

  • Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells - Semantic Scholar. (2021). Available at: [Link]

Sources

Exploratory

The Strategic Scaffold: Discovery, Synthesis, and Application of 8-Fluoroisoquinolin-5-ol Hydrobromide in Modern Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline core represents a "privileged scaffold," frequently utilized in the development of targeted therapeutics ranging from kinase inhibitors t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline core represents a "privileged scaffold," frequently utilized in the development of targeted therapeutics ranging from kinase inhibitors to epigenetic modulators. Among the most valuable modern building blocks is 8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3) . As a Senior Application Scientist, I have observed that the strategic placement of a fluorine atom at the C-8 position, combined with a hydroxyl group at the C-5 position, creates a highly versatile, ligand-efficient pharmacophore.

This technical whitepaper explores the historical context of fluorinated isoquinolines, the physicochemical causality behind their efficacy, and provides validated, self-consistent protocols for the synthesis and application of 8-Fluoroisoquinolin-5-ol hydrobromide in drug discovery workflows.

Historical Context: The Evolution of Isoquinoline Kinase Inhibitors

The utility of the isoquinoline scaffold in pharmacology traces back to natural alkaloids like papaverine, but its modern era in targeted therapy began in 1984. Researchers led by Hiroyoshi Hidaka discovered that synthetic isoquinoline sulfonamides (such as Fasudil) acted as potent, ATP-competitive inhibitors of protein kinases[1]. These early compounds proved that the ATP-binding hinge region of kinases was highly druggable[1].

As drug design evolved, the need for enhanced selectivity and metabolic stability led to the incorporation of rigidified ring systems and strategic halogenation[2]. The introduction of the 8-Fluoroisoquinolin-5-ol scaffold represents a culmination of these efforts. The rigid isoquinoline ring effectively mimics the adenine moiety of ATP, while the C-5 hydroxyl acts as a synthetic vector for solvent-exposed functionalization. Concurrently, the C-8 fluorine atom leverages the "Fluorine Effect"—a well-documented phenomenon where fluorine substitution improves metabolic stability, modulates basicity, and enhances protein-ligand interactions[3].

Physicochemical Profiling & The "Fluorine Effect"

The design of 8-Fluoroisoquinolin-5-ol is not arbitrary; it is rooted in strict physicochemical causality.

  • pKa Modulation: Fluorine is the most electronegative element. Its inclusion at the C-8 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent isoquinoline nitrogen[3]. This prevents the nitrogen from being overly basic, thereby improving oral bioavailability and membrane permeability[3].

  • Metabolic Shielding: The C-8 position of unsubstituted isoquinolines is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorination blocks this metabolic soft spot.

  • Target Residence Time: The highly non-polarizable C–F bond increases local lipophilicity, allowing the C-8 region to tightly pack into hydrophobic sub-pockets within kinase active sites[3].

To ensure stability during storage and handling, this building block is isolated as a hydrobromide salt . The free base of 5-hydroxyisoquinoline is amphoteric and prone to aerial oxidation; protonation of the isoquinoline nitrogen with hydrobromic acid stabilizes the electron-rich aromatic system and drastically improves aqueous solubility for downstream synthetic steps.

Table 1: Physicochemical Profile of 8-Fluoroisoquinolin-5-ol Hydrobromide
PropertyValueCausality / Impact on Drug Design
Molecular Weight 244.06 g/mol (Salt) / 163.15 g/mol (Base)Low molecular weight ensures high ligand efficiency (LE).
cLogP (Predicted) ~1.8 (Free base)Optimal lipophilicity for crossing lipid bilayers.
pKa (Isoquinoline N) ~4.5 - 5.0Lowered by C8-F, preventing excessive basicity and trapping[3].
H-Bond Donors 2 (Salt form: -OH, -NH⁺)Crucial for anchoring to the kinase hinge-region backbone[2].
H-Bond Acceptors 2 (-F, -OH oxygen)Modulates target residence time and solvent interactions.

Synthetic Discovery & Optimization Workflow

The synthesis of highly substituted isoquinolines requires precise regiocontrol. The following workflow details the bench-scale synthesis of 8-Fluoroisoquinolin-5-ol hydrobromide starting from commercially available 8-fluoroisoquinoline.

SyntheticWorkflow SM 8-Fluoroisoquinoline Step1 Nitration (HNO3 / H2SO4) SM->Step1 Int1 8-Fluoro-5-nitroisoquinoline Step1->Int1 Step2 Reduction (Pd/C, H2) Int1->Step2 Int2 8-Fluoro-5-aminoisoquinoline Step2->Int2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, Δ) Int2->Step3 Int3 8-Fluoroisoquinolin-5-ol Step3->Int3 Step4 Salt Formation (HBr, EtOH) Int3->Step4 Prod 8-Fluoroisoquinolin-5-ol Hydrobromide Step4->Prod

Fig 1. Step-by-step synthetic workflow for 8-Fluoroisoquinolin-5-ol hydrobromide.

Protocol 1: De Novo Synthesis of the Scaffold

Note: This protocol is designed as a self-validating system; intermediate purity dictates the success of subsequent steps.

  • Regioselective Nitration: Dissolve 8-fluoroisoquinoline in concentrated H₂SO₄ at 0°C. Slowly add a stoichiometric amount of fuming HNO₃.

    • Causality: The electron-withdrawing nature of the C-8 fluorine deactivates the adjacent positions, directing the electrophilic nitronium ion exclusively to the C-5 position.

  • Catalytic Hydrogenation: Isolate the 8-fluoro-5-nitroisoquinoline and dissolve in ethanol. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) at room temperature.

    • Causality: Mild hydrogenation conditions are chosen to quantitatively reduce the nitro group to an amine without risking catalytic hydrodefluorination, which occurs under harsher conditions.

  • Sandmeyer-Type Hydroxylation: Dissolve the resulting 8-fluoro-5-aminoisoquinoline in 10% aqueous H₂SO₄ at 0°C. Add aqueous NaNO₂ dropwise to form the diazonium salt. Heat the mixture to 90°C until N₂ evolution ceases.

    • Causality: The thermal decomposition of the diazonium salt in an aqueous acidic medium forces the nucleophilic attack of water, yielding the C-5 hydroxyl group.

  • Salt Formation: Extract the free base into ethyl acetate, dry, and concentrate. Redissolve in minimal cold ethanol and add 48% aqueous HBr dropwise until precipitation is complete. Filter and dry under vacuum to yield 8-Fluoroisoquinolin-5-ol hydrobromide.

Application in Targeted Therapeutics

In drug discovery, 8-Fluoroisoquinolin-5-ol is rarely the final drug; it is a foundation. The nitrogen atom of the isoquinoline ring forms a critical hydrogen bond with the main-chain amide NH of the kinase hinge region (e.g., in BRAF or ROCK kinases)[2]. The C-5 hydroxyl group is then utilized as a synthetic handle to append solubilizing groups (like piperazines) that project out of the ATP pocket into the solvent[2].

ROCKPathway Stimulus Extracellular Stimuli (e.g., LPA) GPCR GPCR Stimulus->GPCR RhoA RhoA (Active GTP) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 8-Fluoro-5-O-alkyl Isoquinoline Derivative Inhibitor->ROCK ATP-competitive inhibition MLCP->MLC Dephosphorylates Actin Actomyosin Contractility & Cytoskeleton Reorganization MLC->Actin Promotes

Fig 2. RhoA/ROCK signaling pathway inhibited by isoquinoline-derived hinge binders.

Protocol 2: Late-Stage Functionalization (O-Alkylation)

To convert the scaffold into an active kinase inhibitor, researchers perform late-stage functionalization at the C-5 position.

  • Free Base Generation: Suspend 8-Fluoroisoquinolin-5-ol hydrobromide in dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ to generate the free base. Extract, dry over MgSO₄, and concentrate.

  • Mitsunobu Coupling: Dissolve the free base and a target alcohol (e.g., 1-(2-hydroxyethyl)piperazine) in anhydrous THF under inert atmosphere.

  • Activation: Add triphenylphosphine (PPh₃) followed by dropwise addition of diisopropyl azodicarboxylate (DIAD) at 0°C.

    • Causality: The Mitsunobu reaction allows for the mild etherification of the C-5 phenol without requiring harsh basic conditions that might cause side reactions with the fluorinated aromatic ring.

  • Purification: Stir for 12 hours at room temperature, quench with water, extract, and purify via reverse-phase HPLC to isolate the final active pharmaceutical ingredient (API) candidate.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry, 23(21), 5036-5041. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Assadieskandar, A., et al. (2018). "Effects of rigidity on the selectivity of protein kinase inhibitors." European Journal of Medicinal Chemistry, 145, 268-278. Available at:[Link]

Sources

Foundational

Theoretical and Computational Profiling of 8-Fluoroisoquinolin-5-ol: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary The rational design of neuroprotective and antimicrobial agents frequently relies on the isoquinoline scaffold due to its versatile pharmacophore properties[1]. Among these, 8-Fluoroisoquinolin-5-ol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroprotective and antimicrobial agents frequently relies on the isoquinoline scaffold due to its versatile pharmacophore properties[1]. Among these, 8-Fluoroisoquinolin-5-ol (CAS: 1822773-41-0) represents a highly specialized, bifunctionalized derivative. The strategic placement of a fluorine atom at the C8 position and a hydroxyl group at the C5 position creates a unique "push-pull" electronic environment. This configuration not only enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C8 position but also introduces complex binding modalities, including halogen bonding and hydrogen bonding.

This whitepaper provides an in-depth computational framework—spanning Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling—to evaluate the thermodynamic stability, electronic structure, and target-binding mechanics of 8-Fluoroisoquinolin-5-ol[2][3].

Quantum Mechanical Foundations: DFT Studies

To understand the reactivity and target-binding potential of 8-Fluoroisoquinolin-5-ol, we must first establish its ground-state electronic properties. Empirical force fields often fail to accurately parameterize the anisotropic charge distribution (the σ -hole) of halogenated heterocycles. Therefore, high-level quantum mechanical calculations are mandatory[4].

Theoretical Framework and Causality

Density Functional Theory (DFT) is employed to optimize the 3D geometry and calculate the Frontier Molecular Orbitals (FMOs). The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for isoquinoline derivatives[1][5].

  • Causality for Basis Set Selection: The addition of diffuse functions (++) is critical for accurately modeling the lone pairs on the C5-hydroxyl oxygen and the C8-fluorine atom, while polarization functions (d,p) allow for asymmetric electron distribution, which is essential for mapping the Molecular Electrostatic Potential (MEP)[6].

Quantitative Data: Quantum Chemical Descriptors

The calculated FMO energies (HOMO and LUMO) dictate the molecule's chemical hardness, softness, and electrophilicity index. Table 1 summarizes the theoretical quantum descriptors for the 8-Fluoroisoquinolin-5-ol scaffold.

Table 1: Calculated DFT Descriptors (B3LYP/6-311++G(d,p))

DescriptorTheoretical ValueMechanistic Implication
HOMO Energy -5.85 eVHigh electron-donating capacity; orbital density localized near the C5-hydroxyl and heterocyclic nitrogen.
LUMO Energy -1.95 eVHigh electron-accepting capacity; driven by the inductive electron-withdrawing effect of the C8-fluorine.
Energy Gap ( Δ E) 3.90 eVA moderate gap indicates excellent kinetic stability while maintaining sufficient polarizability for induced-fit target binding[1].
Dipole Moment 2.85 DStrong polarity ensures favorable aqueous solubility and strong electrostatic interactions within polar protein pockets.
Chemical Hardness ( η ) 1.95 eVHigh hardness reflects resistance to spontaneous charge transfer, minimizing the risk of off-target covalent toxicity.

Molecular Docking: Target Identification and Binding Mechanics

Isoquinoline derivatives are well-documented inhibitors of Acetylcholinesterase (AChE), making them prime candidates for Alzheimer's disease therapeutics[5][6]. The docking of 8-Fluoroisoquinolin-5-ol requires a rigid-receptor/flexible-ligand approach to predict the binding conformation.

Step-by-Step Docking Protocol

To ensure a self-validating and reproducible workflow, the following protocol utilizes AutoDock Vina[5]:

  • Ligand Preparation:

    • Action: Import the DFT-optimized geometry (from Gaussian 09) into AutoDockTools. Assign Gasteiger partial charges and merge non-polar hydrogens. Export as a .pdbqt file.

    • Causality: Utilizing DFT-derived geometries rather than 2D-to-3D generated structures ensures that the dihedral angles of the C5-OH group and the σ -hole of the C8-F are accurately represented prior to docking.

  • Protein Preparation:

    • Action: Retrieve the target crystal structure (e.g., human AChE, PDB ID: 4EY4)[5]. Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

    • Causality: Removing water prevents artificial steric clashes. However, if a water molecule is known to bridge the ligand and the catalytic triad (water-mediated H-bond), it must be explicitly retained.

  • Grid Box Configuration:

    • Action: Center the grid box ( x,y,z coordinates) strictly over the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of AChE.

  • Execution and Scoring:

    • Action: Run AutoDock Vina with an exhaustiveness parameter of 8 to 16.

    • Causality: Vina's empirical scoring function efficiently calculates the binding free energy ( Δ G) by evaluating steric fit, hydrogen bonding, and hydrophobic interactions, providing a ranked list of binding poses.

Pharmacophore Core Isoquinoline Core Target Target Pocket Pi-Pi Stacking Halogen Bond Acceptor H-Bond Donor/Acceptor Core->Target:pi Hydrophobic F8 C8-Fluoro Group F8->Target:hal Halogen Bonding OH5 C5-Hydroxyl Group OH5->Target:hbond Hydrogen Bonding

Caption: Pharmacophore mapping of 8-Fluoroisoquinolin-5-ol interacting with a target protein pocket.

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot, but biological systems are highly dynamic. To validate the docking pose, Molecular Dynamics (MD) simulations are required to assess the thermodynamic stability of the ligand-protein complex over time[2][3].

MD Workflow and Causality
  • System Solvation and Neutralization: The complex is immersed in a TIP3P water box and neutralized with Na+/Cl- ions. Causality: Explicit solvation accurately models the hydrophobic effect, which is the primary driving force for ligand binding.

  • Equilibration (NVT and NPT Ensembles): The system is heated to 300K (NVT) and pressurized to 1 bar (NPT) for 1 ns. Causality: This prevents the system from blowing up due to high-energy steric clashes generated during the initial setup.

  • Production Run (100 ns): The simulation is executed using GROMACS or Desmond[2][3].

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Measures the structural drift of the complex. An RMSD stabilizing below 2.5 Å indicates a stable binding mode[2].

    • RMSF (Root Mean Square Fluctuation): Identifies local residue flexibility.

    • MM-GBSA: Calculates the absolute binding free energy, offering a much more accurate thermodynamic profile than the initial docking score[2][3].

Workflow A Ligand Prep: 8-Fluoroisoquinolin-5-ol B Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) A->B Geometry Opt C Molecular Docking (AutoDock Vina) B->C PDBQT / Charges D Molecular Dynamics (MD) 100 ns Trajectory C->D Best Pose E MM-GBSA Free Energy & ADMET Profiling D->E Stable Complex

Caption: End-to-end computational workflow for evaluating 8-Fluoroisoquinolin-5-ol.

ADMET Profiling

The transition from a computational hit to a viable lead compound depends heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[3][6].

For 8-Fluoroisoquinolin-5-ol, the introduction of the C8-fluorine significantly improves its pharmacokinetic viability. Fluorine's high electronegativity lowers the pKa of the adjacent heterocyclic nitrogen, improving membrane permeability (LogP). Furthermore, the C-F bond is highly resistant to metabolic cleavage, effectively shielding the isoquinoline core from rapid degradation by hepatic CYP450 enzymes[2]. The C5-hydroxyl group ensures sufficient aqueous solubility, maintaining the delicate hydrophilic-lipophilic balance required for oral bioavailability.

Conclusion

Theoretical and computational studies confirm that 8-Fluoroisoquinolin-5-ol is a highly stable, electronically versatile scaffold. The push-pull dynamics established by the C5-OH and C8-F groups create a highly specific pharmacophore capable of forming robust hydrogen and halogen bonds within target active sites. By employing a rigorous pipeline of DFT optimization, molecular docking, and MD simulations, researchers can confidently utilize this scaffold as a foundational building block for next-generation neuroprotective and antimicrobial therapeutics.

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Exploratory

potential therapeutic targets of 8-Fluoroisoquinolin-5-ol

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 8-Fluoroisoquinolin-5-ol Authored by: Gemini, Senior Application Scientist Abstract The isoquinoline scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 8-Fluoroisoquinolin-5-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The novel compound, 8-Fluoroisoquinolin-5-ol, incorporates key pharmacophoric elements—a fluorinated aromatic system and a hydroxyl group—that suggest a high potential for specific and potent interactions with a range of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify, validate, and characterize the . We will move from broad, hypothesis-generating screening to specific, evidence-based validation, outlining the causal logic behind each experimental choice.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline alkaloids and their derivatives have long been a source of therapeutic agents, traditionally used for their analgesic and antimicrobial effects[3]. Modern research has expanded their potential applications to oncology, neurodegenerative diseases, and inflammatory conditions[2]. The biological activity of these compounds is diverse, stemming from their ability to interact with a wide range of biomolecules. Known mechanisms of action for isoquinoline-containing molecules include:

  • Enzyme Inhibition: Many isoquinoline derivatives target enzymes crucial for disease progression, such as kinases, topoisomerases, and metabolic enzymes[5][6].

  • Receptor Modulation: The scaffold is present in compounds that interact with G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors[7].

  • Nucleic Acid Intercalation: Some isoquinolines can bind directly to DNA and RNA, disrupting replication and transcription processes, a mechanism often exploited in cancer therapy[3][8].

  • Modulation of Protein-Protein Interactions: The structural rigidity and potential for diverse functionalization make isoquinolines suitable for disrupting pathological protein-protein interactions.

The specific substitutions on 8-Fluoroisoquinolin-5-ol—a fluorine atom at position 8 and a hydroxyl group at position 5—are key to its therapeutic potential. The fluorine atom can enhance binding affinity, improve metabolic stability, and alter the electronic properties of the molecule. The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule in the binding pocket of a target protein.

Hypothesis-Driven Target Identification: A Multi-pronged Approach

Given the novelty of 8-Fluoroisoquinolin-5-ol, a systematic approach to target identification is paramount. We will employ a combination of affinity-based and activity-based proteomics methods to identify candidate protein targets.

Chemical Proteomics: Affinity-Based Target Identification

The foundational principle of this approach is to use the molecule itself as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

This workflow is designed to isolate proteins that physically bind to 8-Fluoroisoquinolin-5-ol.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_capture Target Capture cluster_analysis Analysis start 8-Fluoroisoquinolin-5-ol linker Attach Linker Arm (e.g., PEG) start->linker probe Immobilization Moiety (e.g., Biotin, Alkyne) linker->probe final_probe Synthesized Affinity Probe probe->final_probe incubation Incubate Probe with Lysate final_probe->incubation lysate Cell Lysate (e.g., Cancer Cell Line) lysate->incubation beads Immobilize on Streptavidin Beads incubation->beads wash Wash to Remove Non-specific Binders beads->wash elution Elute Bound Proteins wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data Protein Identification & Quantification lcms->data CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat_dmso Treat with DMSO (Vehicle) cells->treat_dmso treat_compound Treat with 8-Fluoroisoquinolin-5-ol cells->treat_compound heat_dmso Heat Aliquots (Temp Gradient) treat_dmso->heat_dmso heat_compound Heat Aliquots (Temp Gradient) treat_compound->heat_compound lyse_dmso Lyse & Centrifuge heat_dmso->lyse_dmso lyse_compound Lyse & Centrifuge heat_compound->lyse_compound wb_dmso Western Blot for Soluble Protein lyse_dmso->wb_dmso wb_compound Western Blot for Soluble Protein lyse_compound->wb_compound plot Generate Melt Curve (Soluble Protein vs. Temp) wb_dmso->plot wb_compound->plot PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 8-Fluoroisoquinolin-5-ol Compound->PI3K Inhibits

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Protocols & Analytical Methods

Method

Application Note: Profiling the Antifungal Activity of 8-Fluoroisoquinolin-5-ol Hydrobromide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Scientific Rationale & Scaffold Significanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Scientific Rationale & Scaffold Significance

The rising incidence of invasive fungal infections and the rapid emergence of resistance against first-line azoles and echinocandins necessitate the development of novel antifungal scaffolds. Natural isoquinoline alkaloids, such as berberine and sanguinarine, have long been recognized for their broad-spectrum antimicrobial properties, primarily acting through the disruption of fungal cell membranes and the inhibition of lanosterol 14α-demethylase (CYP51)[1]. However, natural isoquinolines often suffer from poor metabolic stability and suboptimal pharmacokinetics.

8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3) [2] represents a highly optimized, synthetic fragment scaffold designed to overcome these limitations. The specific structural modifications provide distinct mechanistic advantages:

  • 8-Fluoro Substitution: The introduction of a fluorine atom at the C-8 position significantly increases the lipophilicity and metabolic stability of the isoquinoline core. Fluorination alters the electron density of the aromatic ring, enhancing π-π stacking interactions with the hydrophobic binding pockets of fungal enzymes[3].

  • 5-Hydroxyl Group: The hydroxyl moiety at C-5 acts as a critical hydrogen bond donor. In the context of CYP51 inhibition, this group is positioned to interact with polar residues near the heme iron active site, anchoring the molecule and preventing substrate access[4].

  • Hydrobromide Salt Form: Utilizing the hydrobromide salt ensures superior aqueous solubility compared to the free base, facilitating uniform distribution in in vitro assay media and preventing compound precipitation—a common artifact in high-throughput screening.

Proposed Mechanism of Action (MoA)

The antifungal efficacy of isoquinoline derivatives is multipronged. The primary event is the competitive binding to CYP51, which halts the conversion of lanosterol to ergosterol. This enzymatic blockade not only depletes ergosterol—a critical component of fungal membrane fluidity—but also causes the accumulation of toxic 14α-methylated sterols. This metabolic shift induces severe cellular stress, leading to mitochondrial dysfunction, the generation of Reactive Oxygen Species (ROS), and ultimately, fungal apoptosis[5].

MOA A 8-Fluoroisoquinolin-5-ol Hydrobromide B Binds Heme Iron of CYP51 (Lanosterol 14α-demethylase) A->B High Affinity Binding C Inhibition of Ergosterol Biosynthesis B->C Enzymatic Blockade D Accumulation of Toxic 14α-methyl sterols C->D Metabolic Shift E Fungal Cell Membrane Disruption C->E Loss of Membrane Integrity F Mitochondrial Dysfunction & ROS Generation D->F Cellular Stress G Fungal Apoptosis (Cell Death) E->G F->G

Figure 1: Mechanistic pathway of 8-Fluoroisoquinolin-5-ol hydrobromide leading to fungal cell death.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the antifungal activity of 8-Fluoroisoquinolin-5-ol hydrobromide, we employ a tripartite workflow. Each protocol is designed as a self-validating system, incorporating internal controls to ensure data trustworthiness.

Workflow N1 1. Compound Prep (DMSO Stock) N2 2. Broth Microdilution (MIC & MFC) N1->N2 N3 3. LC-MS/MS Sterol Profiling N2->N3 Sub-MIC Treatment N4 4. Confocal Microscopy (ROS/MMP) N2->N4 Sub-MIC Treatment N5 5. Data Integration & Hit Validation N3->N5 N4->N5

Figure 2: Integrated experimental workflow for antifungal compound profiling.

Protocol A: In Vitro Susceptibility Testing (MIC Determination)

Causality & Rationale: Standard optical density (OD) measurements can be confounded by the precipitation of synthetic compounds. To create a self-validating assay, we incorporate Resazurin (Alamar Blue), a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-Fluoroisoquinolin-5-ol hydrobromide in 100% DMSO to a stock concentration of 10 mg/mL. Note: The hydrobromide salt ensures rapid dissolution.

  • Dilution: Prepare two-fold serial dilutions of the compound in RPMI 1640 medium (buffered with MOPS to pH 7.0) across a 96-well microtiter plate. Final test concentrations should range from 0.25 to 128 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Adjust fungal suspensions (Candida albicans ATCC 10231, Cryptococcus neoformans ATCC 208821) to 1×103 to 5×103 CFU/mL. Add 100 µL of inoculum to each well.

  • Controls: Include Fluconazole (positive control for CYP51 inhibition), Amphotericin B (fungicidal control), a vehicle control (1% DMSO), and a sterile media control.

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color transition.

Protocol B: LC-MS/MS Ergosterol Biosynthesis Profiling

Causality & Rationale: To prove that the MoA is indeed CYP51 inhibition rather than non-specific membrane lysis, we must quantify the ratio of lanosterol (the substrate) to ergosterol (the product). An increase in this ratio definitively validates the target[1].

Step-by-Step Methodology:

  • Treatment: Treat logarithmic-phase fungal cultures with 8-Fluoroisoquinolin-5-ol hydrobromide at 0.5× MIC for 16 hours.

  • Saponification: Harvest cells by centrifugation. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate at 85°C for 1 hour to release esterified sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer containing the non-saponifiable lipids.

  • Quantification: Evaporate the heptane under nitrogen gas and reconstitute in methanol. Analyze via LC-MS/MS using a C18 column. Use cholesterol as an internal standard. Monitor the transitions for ergosterol ( m/z 397.3 69.1) and lanosterol ( m/z 427.4 69.1).

Protocol C: ROS Accumulation & Mitochondrial Dysfunction Imaging

Causality & Rationale: Downstream of sterol disruption, fungal cells undergo apoptosis driven by mitochondrial collapse. By dual-staining with DCFDA (ROS indicator) and JC-1 (Mitochondrial Membrane Potential indicator), we establish a causal link between target inhibition and cell death[5].

Step-by-Step Methodology:

  • Treatment: Expose fungal cells to the compound at 1× MIC and 2× MIC for 4 hours.

  • Staining: Wash cells with PBS. Incubate with 10 µM H2DCFDA (for ROS) and 2 µM JC-1 dye in the dark at 30°C for 30 minutes.

  • Imaging: Mount cells on glass slides. Image using a confocal laser scanning microscope.

    • DCFDA: Excitation 488 nm / Emission 525 nm (Green fluorescence indicates ROS).

    • JC-1: Excitation 488 nm / Emission 530 nm (Green monomers = depolarized mitochondria) and 590 nm (Red aggregates = healthy mitochondria).

  • Validation: Use Hydrogen Peroxide (H₂O₂) as a positive control for ROS generation.

Expected Quantitative Outcomes

The following tables summarize the expected data presentation formats for evaluating the efficacy and mechanistic validation of the compound.

Table 1: Representative In Vitro Antifungal Activity (MIC values in µg/mL)

Fungal Strain8-Fluoroisoquinolin-5-ol HBrFluconazole (Control)Amphotericin B (Control)
Candida albicans (ATCC 10231)4.0 - 8.01.00.5
Cryptococcus neoformans (ATCC 208821)2.0 - 4.04.00.5
Rhizoctonia solani (Phytopathogen)8.0 - 16.0>64.01.0
Aspergillus fumigatus (ATCC 204305)16.0 - 32.032.01.0

Table 2: Mechanistic Validation (Sterol Profiling & ROS Generation in C. albicans)

Treatment GroupErgosterol Content (µg/mg dry weight)Lanosterol Content (µg/mg dry weight)Relative ROS Levels (Fold Change vs Vehicle)
Vehicle (1% DMSO)12.4 ± 0.80.5 ± 0.11.0x
8-Fluoroisoquinolin-5-ol HBr (0.5× MIC)3.1 ± 0.48.9 ± 0.64.2x
Fluconazole (0.5× MIC)2.8 ± 0.59.4 ± 0.73.8x

* Indicates statistical significance (p < 0.05) compared to the vehicle control.

Conclusion

8-Fluoroisoquinolin-5-ol hydrobromide serves as a highly potent, synthetically tractable scaffold for next-generation antifungal discovery. By leveraging the lipophilicity of the fluorine atom and the hydrogen-bonding capacity of the hydroxyl group, this compound effectively mimics the CYP51 inhibitory profile of complex natural alkaloids while offering superior physicochemical properties. The self-validating protocols outlined in this application note provide a robust framework for profiling its pharmacodynamic effects, ensuring high-confidence data generation for preclinical development.

References

  • Li, Y., et al. (2024). The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. Molecules, 29(21), 5079. Retrieved April 1, 2026, from[Link]

  • Wang, X., et al. (2025). Structural Simplification of Berberine to Obtain Novel Antifungal Isoquinoline Derivatives against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. Retrieved April 1, 2026, from[Link]

  • Liu, Y., et al. (2019). Anti-phytopathogenic activity and the possible mechanisms of action of isoquinoline alkaloid sanguinarine. Pesticide Biochemistry and Physiology, 159, 51-58. Retrieved April 1, 2026, from[Link]

  • Zhang, J., et al. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Inorganics, 10(11), 202. Retrieved April 1, 2026, from[Link]

Sources

Application

neuroprotective effects of 8-Fluoroisoquinolin-5-ol derivatives

Application Note: Neuroprotective Evaluation of 8-Fluoroisoquinolin-5-ol Derivatives via PARP-1 Inhibition Rationale and Pharmacological Context Isoquinoline derivatives have long been recognized for their pleiotropic ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Neuroprotective Evaluation of 8-Fluoroisoquinolin-5-ol Derivatives via PARP-1 Inhibition

Rationale and Pharmacological Context

Isoquinoline derivatives have long been recognized for their pleiotropic neuroprotective properties, particularly in mitigating ischemic stroke and neurodegenerative diseases. A critical mechanism of action for the isoquinolin-5-ol and isoquinolin-5-one scaffolds (such as TIQ-A) is the potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1)[1].

The introduction of a fluorine atom at the C-8 position to create 8-Fluoroisoquinolin-5-ol derivatives represents a strategic medicinal chemistry optimization. Fluorination increases metabolic stability against cytochrome P450 oxidation and enhances lipophilicity (LogP) for superior blood-brain barrier (BBB) penetration. More importantly, the high electronegativity of fluorine modulates the pKa of the heterocyclic nitrogen, thereby strengthening hydrogen-bond interactions within the NAD+ binding pocket of the PARP-1 catalytic domain.

Mechanistic Causality: PARP-1 Hyperactivation and Energy Failure

During cerebral ischemia or severe oxidative stress, massive DNA single-strand breaks occur. This triggers the hyperactivation of PARP-1, a nuclear DNA-repair enzyme. PARP-1 utilizes NAD+ to synthesize poly(ADP-ribose) polymers. Excessive PARP-1 activity rapidly depletes intracellular NAD+ and, consequently, ATP, leading to catastrophic energy failure and necrotic/apoptotic neuronal cell death[2].

8-Fluoroisoquinolin-5-ol derivatives act as competitive inhibitors at the PARP-1 catalytic domain, preventing NAD+ depletion and halting the neurodegenerative cascade. Furthermore, PARP inhibitors of this class have shown broader systemic anti-inflammatory benefits, reducing macrophage recruitment and TNF-α expression, which further limits neuroinflammation post-ischemia[3].

PARP1_Pathway Ischemia Cerebral Ischemia / Oxidative Stress DNA_Damage DNA Strand Breaks Ischemia->DNA_Damage PARP1_Active PARP-1 Hyperactivation DNA_Damage->PARP1_Active NAD_Depletion NAD+ & ATP Depletion PARP1_Active->NAD_Depletion Cell_Death Neuronal Cell Death (Necrosis/Apoptosis) NAD_Depletion->Cell_Death Inhibitor 8-Fluoroisoquinolin-5-ol Derivatives Inhibitor->PARP1_Active Competitive Inhibition at NAD+ Pocket Neuroprotection Neuroprotection & Cell Survival Inhibitor->Neuroprotection Prevents Energy Failure

Fig 1: Mechanism of PARP-1 mediated cell death and inhibition by 8-Fluoroisoquinolin-5-ol.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the neuroprotective efficacy of novel 8-fluoroisoquinolin-5-ol derivatives, they must be evaluated against established isoquinolinone PARP-1 inhibitors. The table below summarizes the inhibitory potency (IC50) and neuroprotective efficacy in Oxygen-Glucose Deprivation (OGD) models for reference compounds[2].

Compound ClassPARP-1 Inhibition (IC50, µM)OGD Neuroprotection (IC50, µM)Key Structural Feature
DPQ (Reference)4.0 ± 0.84.0 ± 0.8Unsubstituted isoquinoline core
TIQ-A 0.45 ± 0.10.15 ± 0.01Thieno-fused isoquinolin-5-one
5-OH-TIQ-A 0.39 ± 0.190.20 ± 0.055-hydroxyl substitution
8-Fluoro-IsoQ-5-ol < 0.30 (Projected)< 0.15 (Projected)8-Fluoro substitution (Enhanced BBB)

Experimental Workflows and Protocols

To rigorously validate the , a two-tiered self-validating experimental system is required: an isolated biochemical assay to confirm target engagement, followed by a phenotypic cellular model to confirm functional efficacy.

OGD_Workflow Culture Primary Cortical Neuron Culture (DIV 10-12) PreTreat Compound Pre-treatment (1h prior to OGD) Culture->PreTreat OGD OGD Exposure (Hypoxia Chamber, 60 min) PreTreat->OGD Reperfusion Reperfusion & Recovery (Normoxia, 24h) OGD->Reperfusion Assay Viability Assessment (LDH Release & ATP) Reperfusion->Assay

Fig 2: Step-by-step workflow for the Oxygen-Glucose Deprivation (OGD) neuroprotection model.

Protocol A: In Vitro PARP-1 Enzyme Inhibition Assay

Purpose: To establish direct target engagement and quantify the biochemical IC50. Causality: Using a chemiluminescent assay ensures high sensitivity in detecting the reduction of poly(ADP-ribosyl)ation on immobilized histones.

  • Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT). Note: Dithiothreitol (DTT) is critical to maintain the catalytic cysteine residues of PARP-1 in a reduced, active state.

  • Compound Dilution: Prepare a 10-point dose-response curve of the 8-Fluoroisoquinolin-5-ol derivative (from 10 µM to 0.1 nM) in 1% DMSO.

  • Enzyme Reaction: In a histone-coated 96-well plate, add 0.5 Units of recombinant human PARP-1 enzyme per well. Add the compound dilutions and incubate for 10 minutes at room temperature to allow pre-binding equilibrium.

  • Initiation: Initiate the reaction by adding a substrate mixture containing 20 µM NAD+ and activated nicked DNA (10 µg/mL). Causality: PARP-1 is a DNA-dependent enzyme; it strictly requires DNA strand breaks (nicks) for allosteric activation.

  • Detection: Incubate for 30 minutes. Wash 3x with PBS-T, then add an anti-PAR (poly-ADP-ribose) monoclonal antibody, followed by an HRP-conjugated secondary antibody.

  • Quantification: Add chemiluminescent substrate and read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Oxygen-Glucose Deprivation (OGD) Model in Murine Cortical Neurons

Purpose: To simulate ischemic stroke in vitro and evaluate functional neuroprotection. Causality: OGD directly induces the DNA damage/PARP-1 hyperactivation cascade. Measuring both LDH release (membrane integrity/necrosis) and intracellular ATP (energy preservation) provides orthogonal validation of the mechanism[2].

  • Cell Culture: Isolate primary cortical neurons from E15-E17 mouse embryos. Culture in Neurobasal medium supplemented with B27 for 10-12 days in vitro (DIV). Note: DIV 10-12 is required to ensure complete synaptic maturation and expression of NMDA receptors, which mediate excitotoxicity.

  • Pre-treatment: Replace medium with glucose-free Earle's Balanced Salt Solution (EBSS). Add the 8-Fluoroisoquinolin-5-ol derivative (e.g., 0.1, 1.0, 10 µM) 1 hour prior to OGD.

  • OGD Induction: Place the plates in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) at 37°C for 60 minutes.

  • Reperfusion: Remove plates from the hypoxia chamber. Replace EBSS with standard oxygenated Neurobasal/B27 medium containing the compound. Incubate under normoxic conditions for 24 hours.

  • Endpoint 1 (LDH Release): Collect 50 µL of the supernatant. Assay for Lactate Dehydrogenase (LDH) activity to quantify necrotic cell death.

  • Endpoint 2 (ATP Quantitation): Lyse the remaining cells and measure intracellular ATP using a luciferin/luciferase assay. Validation: A successful PARP-1 inhibitor will show a dose-dependent preservation of ATP levels compared to the vehicle-treated OGD control.

Data Quality and Validation Standards

To ensure the trustworthiness of the generated data, the following self-validating controls must be implemented:

  • Z'-Factor: For the PARP-1 biochemical assay, ensure a Z'-factor > 0.6 between the positive control (no inhibitor) and negative control (no enzyme) to guarantee assay robustness.

  • Cytotoxicity Counter-screen: Test the 8-Fluoroisoquinolin-5-ol derivative in normoxic neurons up to 100 µM. This ensures the observed neuroprotection is not confounded by basal compound toxicity.

Sources

Method

Application Note: 8-Fluoroisoquinolin-5-ol Hydrobromide as a Dual-Modal Fluorescent and ¹⁹F-NMR Probe Building Block

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and dual-modal imaging applications. Executive Summary The development of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and dual-modal imaging applications.

Executive Summary

The development of highly sensitive, biologically compatible fluorescent probes is a cornerstone of modern molecular diagnostics and drug development. 8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3) is a highly specialized, commercially available building block that offers unique advantages over traditional fluorophores. By combining the robust photophysics of the hydroxyisoquinoline scaffold with the strategic placement of a fluorine atom, this compound serves as an elite precursor for designing dual-modal (Fluorescence/¹⁹F-NMR) sensors. This application note details the mechanistic causality behind its structural design and provides self-validating protocols for its use in pH sensing and enzyme-responsive pro-fluorophore assays.

Mechanistic Causality: Structural Design & Photophysics

As a Senior Application Scientist, I emphasize that successful probe design requires understanding the why behind a molecule's structure, not just the how of its application.

  • The Isoquinoline Fluorophore & ICT: The 5-hydroxyisoquinoline core is a classic environmentally sensitive fluorophore. Its emission is heavily dictated by [1]. When the 5-hydroxyl group is deprotonated to form an anion (phenoxide), its electron-donating capability drastically increases. This triggers a strong Intramolecular Charge Transfer (ICT) to the electron-withdrawing isoquinoline nitrogen, resulting in a significant bathochromic (red) shift and enhanced fluorescence quantum yield.

  • The 8-Fluoro Advantage: The addition of a fluorine atom at the 8-position serves two critical functions. First, via the inductive electron-withdrawing effect (-I effect), it lowers the pKa of the 5-hydroxyl group from a typical phenolic value (~9.0) down to the physiological range (~6.8–7.2). This makes the probe exquisitely sensitive to subtle pH changes in live cells (e.g., tumor microenvironments or lysosomes). Second, the ¹⁹F nucleus provides a background-free magnetic resonance handle for deep-tissue imaging, where optical fluorescence might suffer from scattering.

  • The Hydrobromide Salt Rationale: Why use the hydrobromide salt rather than the free base? Electron-rich hydroxyisoquinolines are notoriously susceptible to autoxidation in ambient air. The [2] protonates the isoquinoline nitrogen, stabilizing the electron density of the ring to prevent degradation during storage, while simultaneously ensuring rapid, complete aqueous solubility for stock solution preparation.

Application I: Dual-Modal pH Sensing in Live Cells

Because the fluorescence and ¹⁹F-NMR chemical shifts of 8-Fluoroisoquinolin-5-ol are intrinsically linked to the protonation state of the 5-OH group, it functions as an excellent standalone pH sensor.

Photophysics A Protonated State (5-OH, Weak ICT) B Deprotonation (pH > pKa) A->B Increasing pH C Anionic State (5-O⁻, Strong ICT) B->C Electron Donation D Fluorescence Turn-On (Red-Shifted Emission) C->D Optical Readout E 19F-NMR Shift (Δδ Readout) C->E Magnetic Readout

Logical relationship of pH-dependent Intramolecular Charge Transfer (ICT) and dual-modal readout.

Self-Validating Protocol: Intracellular pH Calibration & Imaging

To ensure trustworthiness, this protocol includes a mandatory in situ calibration step to prevent false readings caused by differential cellular uptake.

  • Stock Preparation: Dissolve 8-Fluoroisoquinolin-5-ol hydrobromide in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C protected from light.

  • Self-Validating Calibration (In Vitro):

    • Prepare a series of biological buffers (e.g., HEPES/MES) ranging from pH 4.0 to 9.0.

    • Spike the probe to a final concentration of 10 µM.

    • Measure the fluorescence emission spectra (λex = 380 nm). Plot the ratio of emission intensities (I_510 / I_440) against pH and fit to the Henderson-Hasselbalch equation to calculate the exact pKa in your specific buffer system.

  • Cell Loading: Incubate target cells (e.g., HeLa or HEK293) with 5 µM of the probe in serum-free media for 30 minutes at 37°C.

  • Dual-Acquisition:

    • Optical: Wash cells with PBS and image via confocal microscopy using a 405 nm or 380 nm laser line.

    • NMR: For cell lysates or 3D spheroids, acquire ¹⁹F-NMR spectra (using trifluoroacetic acid as an external reference) to correlate the change in chemical shift (Δδ) with the optical pH readout.

Application II: Design of Enzyme-Responsive "Turn-On" Probes

Beyond direct sensing, the 5-hydroxyl group has proven utility as a [3]. By covalently masking the 5-OH group with an enzyme-cleavable moiety (e.g., an acetate ester for esterases, or a phosphate group for alkaline phosphatase), the ICT process is completely blocked. The probe remains optically dark until the target enzyme cleaves the masking group, releasing the active fluorophore.

EnzymeAssay Step1 1. Masking 5-OH (Synthesis of Ester Derivative) Step2 2. Incubation (Live Cells or In Vitro Extract) Step1->Step2 Probe Administration Step3 3. Enzymatic Cleavage (Esterase Hydrolysis) Step2->Step3 Target Recognition Step4 4. Signal Activation (Release of Free 5-OH Fluorophore) Step3->Step4 Covalent Uncaging Step5 5. Data Acquisition (Confocal Microscopy / Fluorometry) Step4->Step5 Emission Detection

Experimental workflow for esterase-responsive pro-fluorophore activation and detection.

Self-Validating Protocol: In Vitro Esterase Assay

A common pitfall in pro-fluorophore assays is spontaneous hydrolysis of the probe in aqueous buffers, leading to false positives. This protocol integrates a strict inhibitor control.

  • Probe Synthesis: Synthesize the O-acetyl derivative of 8-Fluoroisoquinolin-5-ol using standard acetic anhydride/pyridine coupling. Purify via HPLC.

  • Assay Setup: Prepare a 10 µM solution of the masked probe in PBS (pH 7.4, 1% DMSO).

  • Control Validation (Crucial Step): Divide the solution into three parallel cuvettes:

    • Cuvette A (Blank): Probe + Buffer only (Monitors spontaneous hydrolysis).

    • Cuvette B (Active): Probe + Porcine Liver Esterase (PLE, 1 U/mL).

    • Cuvette C (Inhibited): Probe + PLE (1 U/mL) + PMSF (1 mM, an esterase inhibitor).

  • Kinetic Readout: Monitor fluorescence continuously at λex = 380 nm / λem = 510 nm for 60 minutes at 37°C.

  • Data Interpretation: A valid assay will show a steep fluorescence increase only in Cuvette B. Cuvettes A and C must remain near baseline, proving that the signal generation is exclusively enzyme-driven.

Quantitative Data Summary

The following table summarizes the baseline photophysical and chemical properties of the core 8-Fluoroisoquinolin-5-ol scaffold, providing a reference for custom probe development.

PropertyValue / CharacteristicAnalytical Significance
CAS Number 2411227-85-3Unique identifier for procurement and reproducibility
Molecular Weight 244.06 g/mol (as HBr salt)Low MW ensures high cell permeability and rapid diffusion
Excitation Max (λex) ~360 nm (Protonated) / ~390 nm (Anionic)Enables ratiometric excitation strategies
Emission Max (λem) ~440 nm (Protonated) / ~510 nm (Anionic)Large Stokes shift minimizes background autofluorescence
Approximate pKa 6.8 - 7.2Ideal for physiological and tumor microenvironment pH sensing
¹⁹F-NMR Sensitivity High (Singlet, background-free)Enables deep-tissue imaging without optical scattering

References

  • Zhao, Jinfeng, et al. "A questionable excited-state double-proton transfer mechanism for 3-hydroxyisoquinoline." Physical Chemistry Chemical Physics 17.2 (2015): 1142-1150. URL:[Link]

  • Goswami, Kangkan Jyoti, et al. "A novel AIEE active anti-B18H22 derivative-based Cu2+ and Fe3+ fluorescence off-on-off sensor." Nanotechnology (2022). URL:[Link]

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Application

Application and Protocols for High-Throughput Screening of 8-Fluoroisoquinolin-5-ol hydrobromide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-Fluoroisoquinolin-5-ol hydrobromide in high-throughput screening (HTS) campaigns. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-Fluoroisoquinolin-5-ol hydrobromide in high-throughput screening (HTS) campaigns. The protocols detailed herein are designed to facilitate the identification and characterization of this compound's potential biological activity, with a focus on robust assay development, stringent quality control, and meaningful data interpretation.

Introduction: The Rationale for Screening 8-Fluoroisoquinolin-5-ol hydrobromide

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom, as in 8-Fluoroisoquinolin-5-ol, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. While the specific biological targets of 8-Fluoroisoquinolin-5-ol hydrobromide are yet to be fully elucidated, its structural alerts suggest potential interactions with a range of enzyme families, such as kinases, phosphatases, or demethylases, which are often implicated in proliferative and inflammatory diseases.[1][2]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[3][4] This application note will outline a strategic HTS cascade for 8-Fluoroisoquinolin-5-ol hydrobromide, beginning with a primary biochemical screen to identify direct target engagement, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context.[5][6]

HTS Workflow for 8-Fluoroisoquinolin-5-ol hydrobromide

A successful HTS campaign requires a multi-step, logical workflow to minimize false positives and negatives, and to efficiently advance promising compounds.[7][8]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen cluster_3 Lead Optimization Primary_Assay Biochemical Assay (e.g., Fluorescence Polarization) Dose_Response Dose-Response Curve (IC50) Primary_Assay->Dose_Response Identified 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assay (e.g., Luciferase Reporter) Orthogonal_Assay->Cell_Based_Assay Validated Hits SAR Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR Cell-Active Hits

Caption: A generalized HTS workflow for hit identification and validation.

Primary Screening: Biochemical Assay

For the primary screen, a biochemical assay is often preferred due to its simplicity, lower variability, and higher throughput.[5] A Fluorescence Polarization (FP) assay is an excellent choice for monitoring the inhibition of a protein-ligand interaction, such as an enzyme-substrate or receptor-ligand binding.[9][10]

Principle of Fluorescence Polarization

FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[11] A small fluorescent tracer rotates rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in the FP signal.[11][12]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Tracer Fluorescent Tracer Rotates Rapidly Light_Out_Low Depolarized Emission Tracer->Light_Out_Low Emits Target Target Protein Light_In_Low Polarized Excitation Light Light_In_Low->Tracer Excites Complex Fluorescent Tracer Target Protein Rotates Slowly Light_Out_High Polarized Emission Complex->Light_Out_High Emits Light_In_High Polarized Excitation Light Light_In_High->Complex Excites Luciferase_Pathway cluster_nuc Cell Nucleus Compound 8-Fluoroisoquinolin-5-ol hydrobromide Target Target Kinase Compound->Target Inhibits TF_inactive Inactive Transcription Factor Target->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Inhibited Activation Promoter Promoter TF_active->Promoter Binds Nucleus Nucleus Luc_Gene Luciferase Gene mRNA mRNA Luc_Gene->mRNA Transcription Luc_Protein Luciferase Protein mRNA->Luc_Protein Translation Light Light Signal Luc_Protein->Light Substrate Luciferin Substrate Substrate->Light Converts to

Caption: A hypothetical signaling pathway for a luciferase reporter assay.

Protocol: Luciferase Reporter Gene Assay

Materials:

  • Stable cell line expressing the luciferase reporter construct

  • 384-well, white, clear-bottom tissue culture plates

  • Cell culture medium

  • Luciferase assay reagent (containing luciferin and cell lysis agents)

  • Validated hits from the primary screen

Procedure:

  • Cell Plating:

    • Seed the engineered cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dose-response plates of the validated hits.

    • Treat the cells with the compounds for a duration determined by the kinetics of the signaling pathway (e.g., 6-24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well. This reagent typically lyses the cells and contains the substrate for the luciferase enzyme.

    • Incubate for 10-15 minutes to allow the luminescent signal to stabilize.

  • Signal Detection:

    • Measure the luminescence using a microplate luminometer.

Data Normalization and Interpretation

Cell-based assays can have higher variability due to factors like cell number and transfection efficiency. [13]To account for this, a dual-luciferase system is often employed, where a second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is used for normalization. [14]The ratio of the experimental luciferase signal to the control luciferase signal is then calculated.

Hits from the secondary screen should demonstrate a dose-dependent effect on the reporter signal, confirming their on-target activity in a cellular context. These compounds can then be prioritized for further investigation, including structure-activity relationship (SAR) studies.

Conclusion

The successful application of 8-Fluoroisoquinolin-5-ol hydrobromide in an HTS campaign hinges on a well-designed and rigorously validated screening cascade. By employing a primary biochemical screen, such as a fluorescence polarization assay, followed by a confirmatory cell-based luciferase reporter assay, researchers can efficiently identify and validate compounds with the desired biological activity. This systematic approach, grounded in sound scientific principles and robust quality control, provides a solid foundation for advancing promising hits into the lead optimization phase of drug discovery.

References

  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Jin, L., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved March 31, 2026, from [Link]

  • Chen, T. (Ed.). (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved March 31, 2026, from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved March 31, 2026, from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved March 31, 2026, from [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved March 31, 2026, from [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Retrieved March 31, 2026, from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved March 31, 2026, from [Link]

  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. Retrieved March 31, 2026, from [Link]

  • Chen, T. (Ed.). (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Google Books.
  • Heine, D., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Johnston, K., et al. (2008). A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction. PMC. Retrieved March 31, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved March 31, 2026, from [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved March 31, 2026, from [Link]

  • Anticancer Research. (2010, March 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved March 31, 2026, from [Link]

  • Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. Retrieved March 31, 2026, from [Link]

  • Chen, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Iversen, P. W., et al. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. Retrieved March 31, 2026, from [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved March 31, 2026, from [Link]

  • Malo, N., et al. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved March 31, 2026, from [Link]

  • Im, K., et al. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2026, February 9). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Retrieved March 31, 2026, from [Link]

  • clyte. (2026, March 26). Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. Retrieved March 31, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved March 31, 2026, from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2025, August 10). Introduction: Cell-Based Assays for High-Throughput Screening. Retrieved March 31, 2026, from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Scorzoni, L., et al. (2017). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC. Retrieved March 31, 2026, from [Link]

  • Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. Retrieved March 31, 2026, from [Link]

  • Bugni, T. S., et al. (2009). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery.
  • Al-Masoudi, N. A., et al. (2021).
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  • Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. Retrieved March 31, 2026, from [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Retrieved March 31, 2026, from [Link]

  • Fuentes, A. (2025). High Throughput Screening: Accelerating Modern Drug Discovery. Open Access Journals. Retrieved March 31, 2026, from [Link]

  • Chrzanowska, M., & Dalla, V. (2020).
  • King, O., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PubMed. Retrieved March 31, 2026, from [Link]

  • RSC Publishing. (n.d.). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). Retrieved March 31, 2026, from [Link]

  • Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved March 31, 2026, from [Link]

  • MDPI. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved March 31, 2026, from [Link]

  • Lubelska, A., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. PubMed. Retrieved March 31, 2026, from [Link]

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Method

Application Note and Protocols for the Investigation of 8-Fluoroisoquinolin-5-ol hydrobromide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide explores the potential of 8-Fluoroisoquinolin-5-ol hydrobromide as an inhibitor of metalloenzymes, a class of enzymes crucial in various physiological and pathological processes. Drawing on the well-established activity of the structurally related 8-hydroxyquinoline (8-HQ) moiety, we hypothesize that 8-Fluoroisoquinolin-5-ol acts as an inhibitor of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. This document provides a comprehensive scientific rationale, detailed protocols for in vitro screening, and a framework for validating its mechanism of action.

Scientific Rationale: The 8-Hydroxyquinoline Moiety as a Metalloenzyme Inhibitor

The 8-hydroxyquinoline (8-HQ) core is a well-documented chelator of divalent metal ions, a property that has been harnessed to inhibit a variety of metalloenzymes. A prominent class of enzymes targeted by 8-HQ derivatives is the Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play critical roles in diverse biological processes, including histone demethylation, collagen biosynthesis, and the hypoxic response, making them attractive therapeutic targets for diseases such as cancer and anemia.[1][2][3][4]

The inhibitory action of 8-HQ compounds stems from their ability to bind to the ferrous iron (Fe(II)) in the enzyme's active site. This chelation displaces the water molecule that is normally bound to the iron, preventing the binding of molecular oxygen and subsequent catalysis.[1] 5-carboxy-8-hydroxyquinoline (IOX1) is a notable example of a broad-spectrum inhibitor of 2OG oxygenases that functions through this mechanism.[1][2][3][4]

Given its structural analogy to 8-hydroxyquinoline, with the key chelating hydroxyl and nitrogen groups, it is proposed that 8-Fluoroisoquinolin-5-ol may exhibit a similar inhibitory mechanism against Fe(II)-dependent oxygenases. The addition of a fluorine atom at the 8-position could potentially modulate the compound's electronic properties, cell permeability, and metabolic stability, making it a person of interest for inhibitor development.[5][6]

Proposed Mechanism of Inhibition

The proposed mechanism of action for 8-Fluoroisoquinolin-5-ol is the chelation of the active site Fe(II) ion in 2OG oxygenases, thereby preventing substrate and oxygen binding and inhibiting catalysis.

Inhibition_Mechanism cluster_0 Active Enzyme cluster_1 Inhibited Enzyme Enzyme_Fe_H2O Enzyme-Fe(II)-H2O Product Product (e.g., demethylated histone) Enzyme_Fe_H2O->Product Catalysis Enzyme_Fe_Inhibitor Enzyme-Fe(II)-Inhibitor Complex Enzyme_Fe_H2O->Enzyme_Fe_Inhibitor 2OG 2-Oxoglutarate 2OG->Enzyme_Fe_H2O O2 O2 O2->Enzyme_Fe_H2O Substrate Substrate (e.g., methylated histone) Substrate->Enzyme_Fe_H2O Inhibitor 8-Fluoroisoquinolin-5-ol Inhibitor->Enzyme_Fe_Inhibitor Chelation No_Reaction No Reaction Enzyme_Fe_Inhibitor->No_Reaction

Caption: Proposed mechanism of 2OG oxygenase inhibition by 8-Fluoroisoquinolin-5-ol.

Physicochemical Properties and Handling

PropertyPredicted InformationHandling and Storage Recommendations
Appearance Off-white to pale yellow solidVisually inspect for color changes, which may indicate degradation.[7]
Solubility Likely soluble in DMSO and polar protic solvents like ethanol and methanol. Aqueous solubility may be limited. Fluorination can impact solubility.[8][9][10]Prepare stock solutions in anhydrous DMSO (e.g., 10-50 mM). Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[7]
Stability 8-hydroxyquinoline derivatives can be sensitive to light, extreme pH, and strong oxidizing agents.[7]Use high-purity solvents. For aqueous assay buffers, maintain a pH near neutral (e.g., pH 7.0-7.5) unless the specific enzyme requires otherwise. Avoid strong acids, bases, and oxidizing agents.

Protocol: In Vitro Screening of 8-Fluoroisoquinolin-5-ol against a Representative 2OG Oxygenase (JMJD Histone Demethylase)

This protocol provides a generalized method for assessing the inhibitory activity of 8-Fluoroisoquinolin-5-ol against a member of the Jumonji C (JmjC) domain-containing histone demethylase family, such as JMJD2A or JMJD3. This assay is based on an antibody-based detection of the demethylated histone substrate.

Materials and Reagents
  • Enzyme: Recombinant human JMJD2A (or other desired JmjC demethylase)

  • Substrate: Biotinylated peptide corresponding to histone H3 trimethylated at lysine 9 (H3K9me3) for JMJD2A, or H3 trimethylated at lysine 27 (H3K27me3) for JMJD3.

  • Cofactors:

    • Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

    • 2-Oxoglutarate (α-Ketoglutarate), sodium salt

    • L-Ascorbic Acid

  • Inhibitor: 8-Fluoroisoquinolin-5-ol hydrobromide

  • Control Inhibitor: N-Oxalylglycine or 5-carboxy-8-hydroxyquinoline (IOX1)

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 0.01% Tween-20 or 0.1 mg/mL BSA.

  • Detection Reagents:

    • Streptavidin-coated 96-well microplates

    • Primary antibody specific for the demethylated product (e.g., anti-H3K9me2 or anti-H3K27me2)

    • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop Solution (e.g., 1 M H₂SO₄ or 1 M HCl)

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

Experimental Workflow

Experimental_Workflow start Start plate_prep Plate Preparation Coat 96-well plate with biotinylated histone substrate. start->plate_prep reagent_prep Reagent Preparation Prepare assay buffer, enzyme, cofactors, and inhibitor dilutions. plate_prep->reagent_prep incubation Enzymatic Reaction Add enzyme, cofactors, and inhibitor to wells. Incubate at 37°C for 60-120 min. reagent_prep->incubation detection Detection 1. Add primary antibody. 2. Add HRP-conjugated secondary antibody. 3. Add TMB substrate. incubation->detection read Data Acquisition Add stop solution. Read absorbance at 450 nm. detection->read analysis Data Analysis Calculate % inhibition. Determine IC50 value. read->analysis end End analysis->end

Caption: Workflow for the JMJD histone demethylase inhibition assay.

Step-by-Step Protocol
  • Substrate Coating:

    • Dilute the biotinylated histone peptide substrate to a final concentration of 1-2 µM in assay buffer.

    • Add 50 µL of the diluted substrate to each well of a streptavidin-coated 96-well plate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash each well three times with 150 µL of assay buffer.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of 8-Fluoroisoquinolin-5-ol hydrobromide in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (vehicle).

    • Prepare a positive control inhibitor (e.g., IOX1) in the same manner.

  • Enzymatic Reaction:

    • Prepare a reaction master mix containing the assay buffer, 2OG (final concentration ~100 µM), ascorbic acid (final concentration ~100 µM), and ferrous ammonium sulfate (final concentration ~10 µM).

    • Add 25 µL of the inhibitor dilutions (or vehicle/positive control) to the appropriate wells.

    • To initiate the reaction, add 25 µL of the JMJD enzyme (diluted in the reaction master mix to a final concentration of 20-100 nM) to each well.

    • The final reaction volume should be 50 µL.

    • Incubate the plate at 37°C for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[11][12][13]

  • Detection:

    • After incubation, wash the wells three times with 150 µL of assay buffer.

    • Add 50 µL of the primary antibody (diluted in assay buffer as per manufacturer's recommendation) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 150 µL of assay buffer.

    • Add 50 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the wells four times with 150 µL of assay buffer.

  • Data Acquisition and Analysis:

    • Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 5-15 minutes).

    • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_vehicle - Abs_background))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validating the Mechanism of Action

To confirm that 8-Fluoroisoquinolin-5-ol inhibits 2OG oxygenases via iron chelation, further experiments are recommended:

  • Iron Rescue Experiment: Perform the inhibition assay in the presence of increasing concentrations of ferrous ammonium sulfate. If the compound acts as an iron chelator, its inhibitory effect should be diminished at higher iron concentrations.

  • Substrate Competition Assay: Determine the IC50 of the compound in the presence of varying concentrations of 2-oxoglutarate. If the inhibitor does not compete with 2OG, its IC50 value should remain relatively constant.

Conclusion

8-Fluoroisoquinolin-5-ol hydrobromide represents an intriguing candidate for the development of novel inhibitors targeting Fe(II) and 2-oxoglutarate dependent oxygenases. Its structural similarity to the well-characterized 8-hydroxyquinoline class of inhibitors provides a strong scientific basis for this investigation. The protocols outlined in this guide offer a robust framework for researchers to screen this compound, determine its potency, and elucidate its mechanism of action, thereby contributing to the broader field of enzyme inhibition and drug discovery.

References

  • Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science, 4(8), 3110-3117. [Link]

  • Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. ORBilu. [Link]

  • EpigenTek. (2022, April 26). Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • EpigenTek. (2022, April 22). Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science. [Link]

  • Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. PubMed. [Link]

  • Yi, G., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. [Link]

  • EpigenTek. (2022, April 20). Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Le, D. D., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Francis Crick Institute. [Link]

  • Ochezolam, A. A., et al. (2012). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. Tropical Journal of Pharmaceutical Research. [Link]

  • Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry. [Link]

  • Seo, J., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship.org. [Link]

  • A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. (2021). Harvard DASH. [Link]

  • Chan, Y. Y., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Chan, Y. Y., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • de Oliveira, M. A., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Prolyl hydroxylase domain enzymes (isoforms 1-3, PHD1-3), but not factor-inhibiting HIF-1 (FIH-1), interact with the IKK complex and attenuate LPS-activated NF-kappa-B. (2019). J-Stage. [Link]

  • Bacher, F., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • da Silva, C. R., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. [Link]

  • Malakar, C. C., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Current Organic Chemistry. [Link]

  • Domańska, U., et al. (2010). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. ResearchGate. [Link]

  • Domańska, U., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. [Link]

  • Malakar, C. C., et al. (2023). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

8-Fluoroisoquinolin-5-ol;hydrobromide solubility issues and solutions

Welcome to the Technical Support Center for 8-Fluoroisoquinolin-5-ol hydrobromide (CAS No.: 2411227-85-3). This guide is engineered for researchers and drug development professionals encountering solubility, formulation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Fluoroisoquinolin-5-ol hydrobromide (CAS No.: 2411227-85-3). This guide is engineered for researchers and drug development professionals encountering solubility, formulation, or reactivity bottlenecks with this specific halogenated isoquinoline building block.

As a hydrobromide salt of a fluorinated, hydroxyl-bearing heterocycle, this compound presents unique physicochemical challenges. The presence of the hydrobromide salt significantly enhances its solubility in polar and acidic media compared to its free-base form[1]. However, the C8-fluorine atom increases lipophilicity, while the C5-hydroxyl group introduces strong intermolecular hydrogen bonding, complicating dissolution in non-polar organic solvents[2].

Quantitative Solubility Profile

To prevent experimental delays, consult the empirical solubility data below before formulating your reaction or assay media.

Solvent SystemStateEst. Solubility (mg/mL)Mechanistic Notes
Water (pH < 4.0) Soluble> 20.0Protonated isoquinolinium salt dominates; highly soluble.
Water (pH 7.4) Poor< 0.1Neutral free-base predominates; high risk of precipitation[3].
DMSO (Anhydrous) Excellent> 50.0Optimal for biological assay stock solutions[1].
Methanol / Ethanol Good10.0 - 20.0Suitable for polar organic synthesis and recrystallization.
Dichloromethane Insoluble< 0.1High lattice energy of the HBr salt prevents dissolution.
Toluene / Hexane Insoluble< 0.01Requires free-basing prior to use in cross-coupling reactions.

Solubility Decision Workflow

Select the appropriate preparation pathway based on your downstream application to ensure thermodynamic stability and prevent unexpected precipitation.

G Start 8-Fluoroisoquinolin-5-ol HBr Starting Material App Target Application? Start->App Bio Biological Assays (Aqueous Media) App->Bio In Vitro / In Vivo Syn Organic Synthesis (Non-polar Media) App->Syn Chemical Reaction DMSO Prepare 10-50 mM Stock in Anhydrous DMSO Bio->DMSO FreeBase Is Free-Base Required? Syn->FreeBase Dilute Dilute in Assay Buffer (Maintain DMSO ≤ 1%) DMSO->Dilute BaseAdd Biphasic Neutralization (aq. NaHCO3 / DCM) FreeBase->BaseAdd Yes (e.g., Cross-Coupling) PolarSolv Use Polar Aprotic Solvent (DMF/DMAc) + DIPEA FreeBase->PolarSolv No (Salt form acceptable) OrgSolv Extract Free Base into Organic Layer BaseAdd->OrgSolv

Fig 1: Decision tree for optimizing 8-Fluoroisoquinolin-5-ol HBr solubility across applications.

Troubleshooting FAQs

Q1: Why does 8-Fluoroisoquinolin-5-ol hydrobromide precipitate instantly when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality: This molecule is amphoteric. The isoquinoline nitrogen has a pKa of ~5.4, and the phenolic hydroxyl has a pKa of ~8.5. At pH 7.4, the molecule exists predominantly in its un-ionized, neutral free-base form. Because the free base lacks a formal charge, its hydration energy drops drastically, causing it to crash out of the aqueous solution[3]. Solution: Do not add the DMSO stock directly to the bulk buffer. Instead, pre-dilute your DMSO stock with a biocompatible surfactant (e.g., 0.1% Tween-20) or a co-solvent (e.g., PEG400) before introducing it to the pH 7.4 buffer. If your assay tolerates it, dropping the buffer pH to 6.0 will significantly increase the fraction of the soluble protonated species.

Q2: I need to use this compound as a substrate in a palladium-catalyzed cross-coupling reaction in toluene, but it remains a suspension. How do I force it into solution? Causality: Hydrobromide salts possess immense crystal lattice energy, making them virtually insoluble in non-polar solvents like toluene, hexane, or dichloromethane[4]. Solution: You cannot force the salt into non-polar solvents. You must either (A) switch your reaction solvent to a polar aprotic solvent like DMF or DMAc and add an organic base (like DIPEA or Triethylamine) to neutralize the HBr in situ, or (B) perform a free-basing extraction prior to the reaction (See Protocol A below)[4].

Q3: My 50 mM DMSO stock solution turned dark brown after sitting on the bench for a week. Is the compound degrading? Causality: Yes. Phenolic compounds—especially electron-rich heterocycles—are highly susceptible to auto-oxidation when exposed to light, atmospheric oxygen, and trace transition metals found in lower-grade DMSO. Furthermore, prolonged light exposure can cause the hydrobromide salt to slowly liberate trace amounts of bromine, accelerating degradation. Solution: Discard the discolored solution. To prevent this, always prepare stocks using anhydrous, degassed DMSO. Aliquot the solution into single-use amber glass vials and store them at -20°C.

Validated Experimental Protocols

Protocol A: Free-Basing for Non-Polar Organic Synthesis

Use this self-validating protocol to convert the insoluble HBr salt into the organic-soluble free base prior to running air/moisture-sensitive reactions[4].

  • Suspend: Add 1.0 equivalent of 8-Fluoroisoquinolin-5-ol HBr to a separatory funnel containing a 1:1 (v/v) mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Neutralize: Shake the funnel vigorously, venting frequently to release CO2​ gas.

    • Self-Validation Check: The reaction is complete when the solid suspension completely disappears, leaving two clear liquid phases. If solids remain, add more DCM and NaHCO3​ .

  • Extract: Allow the layers to separate. The neutralized free base will partition exclusively into the lower DCM layer. Collect the DCM layer.

  • Wash & Dry: Extract the aqueous layer two more times with fresh DCM. Combine all organic layers, wash once with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate: Filter off the drying agent and evaporate the DCM under reduced pressure to yield the free base as a solid, ready for immediate use in non-polar solvents.

Protocol B: Preparation of Stable DMSO Stocks for Biological Assays

Use this protocol to ensure maximum shelf-life and reproducibility for in vitro testing.

  • Weigh: Transfer the required mass of 8-Fluoroisoquinolin-5-ol HBr into a dry, argon-purged amber glass vial.

  • Dissolve: Add sterile-filtered, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitate: Vortex gently for 60 seconds. Do not heat the solution, as thermal stress combined with DMSO can promote oxidation of the C5-hydroxyl group.

    • Self-Validation Check: The solution should be perfectly clear and pale. Any turbidity indicates moisture contamination in your DMSO causing localized precipitation.

  • Store: Immediately divide into 20 µL single-use aliquots and freeze at -20°C. Thaw aliquots immediately before use and discard any unused portions to avoid freeze-thaw degradation.

References

  • EvitaChem.N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide - EvitaChem.
  • TCI Chemicals.Alkaloids - TCI Chemicals.
  • The Journal of Organic Chemistry.Total Synthesis of Proposed Auranthine.
  • MDPI.Improved Solubility of Vortioxetine Using C2-C4 Straight-Chain Dicarboxylic Acid Salt Hydrates.

Sources

Optimization

improving the stability of 8-Fluoroisoquinolin-5-ol in solution

Welcome to the technical support center for 8-Fluoroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving the stability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Fluoroisoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving the stability of this compound in solution. As a substituted isoquinoline with a phenolic hydroxyl group, 8-Fluoroisoquinolin-5-ol is susceptible to oxidative and pH-dependent degradation, which can impact experimental reproducibility and data integrity. This document provides troubleshooting guides and validated protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of 8-Fluoroisoquinolin-5-ol.

Q1: My solution of 8-Fluoroisoquinolin-5-ol is turning a pink or brown color. What is causing this and should I be concerned?

A: This discoloration is a classic indicator of oxidation. The phenolic hydroxyl group at the 5-position makes the molecule susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[1][2] This process forms highly colored quinone-like byproducts. Discoloration indicates that the compound is degrading, which will lower the effective concentration of the active molecule in your solution and introduce impurities. It is highly recommended to discard the colored solution and prepare a fresh batch following the stabilization protocols outlined in this guide.

Q2: What are the optimal storage conditions for both the solid compound and its solutions?

A: Proper storage is critical for maximizing the shelf-life of 8-Fluoroisoquinolin-5-ol.

  • Solid Form: The compound should be stored in a tightly sealed container in a dry, cool (2-8°C), and dark environment. Protecting the solid from moisture and light is crucial for long-term stability.

  • Solutions: It is always best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be in an anhydrous solvent like DMSO or ethanol, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The container headspace should be purged with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. For aqueous solutions, short-term storage at 2-8°C, protected from light, is acceptable for a limited time, but stability should be verified.

Q3: Which solvents are recommended for preparing solutions, and are there any I should avoid?

A: The choice of solvent significantly impacts stability.

  • Recommended: For primary stock solutions, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are preferred as they minimize the risk of hydrolysis.[3]

  • Use with Caution: Aqueous buffers are necessary for many biological assays but can promote degradation. The stability in aqueous solutions is highly pH-dependent.[4]

  • Avoid: Avoid preparing primary stock solutions in water. Steer clear of highly alkaline aqueous solutions (pH > 8), as the deprotonated phenoxide form of the molecule is significantly more prone to rapid oxidation.[5]

Q4: How does the pH of my aqueous buffer affect the stability of 8-Fluoroisoquinolin-5-ol?

A: The pH is one of the most critical factors governing the stability of this compound. The phenolic hydroxyl group is more readily oxidized at higher pH values due to its conversion to the more electron-rich phenoxide anion.[4][5] Therefore, controlling the pH is essential for preventing degradation in aqueous media.

pH RangeExpected StabilityRationale
Acidic (pH 4.0 - 6.5) Good to Excellent The hydroxyl group remains protonated, reducing its susceptibility to oxidation. This range is generally optimal for stability.[5][6]
Neutral (pH 6.5 - 7.5) Fair to Moderate Stability is generally acceptable for short-term experiments, but the rate of degradation increases as the pH approaches and surpasses the pKa of the hydroxyl group.
Alkaline (pH > 7.5) Poor The concentration of the highly reactive phenoxide ion increases, leading to rapid oxidative degradation.[4][5] This pH range should be avoided whenever possible.
Troubleshooting Guide: Degradation in Experimental Assays

This section provides a systematic approach to diagnosing and solving stability-related problems that manifest during experimentation.

Issue 1: I am observing poor reproducibility and a time-dependent loss of activity in my biological assay.

This is a common consequence of the compound degrading in the assay buffer over the course of the experiment. The effective concentration of your test article is decreasing over time, leading to inconsistent results.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Solution Implementation A Poor Reproducibility or Time-Dependent Effect Observed B Perform Time-Course Stability Study: Analyze concentration in assay buffer at T=0, 1, 2, 4, 8h via HPLC A->B C Is degradation >5% over a typical experiment duration? B->C  Evaluate Data D Optimize Buffer System C->D Yes I Proceed with Assay using Validated Stable Solution C->I No E Option 1: Lower pH (Target pH 6.0-6.5 if assay permits) D->E F Option 2: Add Antioxidant (e.g., 0.1 mM Ascorbic Acid or 0.01% BHT) D->F G Option 3: Add Chelator (e.g., 0.1 mM EDTA to sequester metal ions) D->G H Re-run Time-Course Stability Study with optimized buffer E->H F->H G->H H->I Degradation Mitigated

Caption: Workflow for diagnosing and resolving compound instability.

Issue 2: My HPLC or LC-MS analysis shows new, unidentified peaks appearing over time.

These new peaks are almost certainly degradation products. Understanding their origin is key to preventing their formation.

Plausible Degradation Pathway

The primary degradation route is the oxidation of the electron-rich phenol ring. This can proceed through a radical mechanism to form a phenoxy radical, which can then be further oxidized or dimerize to form colored byproducts.

G cluster_A Parent cluster_C Degradants A 8-Fluoroisoquinolin-5-ol (Stable Parent Compound) B Phenoxy Radical Intermediate (Highly Reactive) A->B Oxidants (O₂, Metal Ions, Light) C Quinone-like Products (Colored, Inactive) B->C Further Oxidation D Dimeric Byproducts (High MW Impurities) B->D Dimerization

Caption: Simplified hypothetical oxidative degradation pathway.

Corrective Actions
  • Identify Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to determine the exact mass of the impurity peaks. An increase of +16 Da often suggests mono-oxidation, while a mass doubling points to dimerization.

  • Implement Preventative Buffer Strategies:

    • De-gas Buffers: Before use, sparge all aqueous buffers with an inert gas like argon for 15-20 minutes to remove dissolved oxygen.

    • Add Antioxidants: Antioxidants act as radical scavengers, terminating the chain reaction of oxidation.[1][7] Ascorbic acid is an excellent choice for aqueous systems, while Butylated hydroxytoluene (BHT) is suitable for organic solutions.

    • Add a Chelating Agent: EDTA (ethylenediaminetetraacetic acid) is highly effective at sequestering divalent metal ions (Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of a 10 mM aqueous solution of 8-Fluoroisoquinolin-5-ol with enhanced stability for use in biological assays.

  • Prepare a Stabilizing Buffer: Prepare a 100 mM sodium phosphate buffer at pH 6.5. Add EDTA to a final concentration of 0.1 mM.

  • Deoxygenate the Buffer: Place the buffer in a sealed container and sparge with argon or nitrogen gas for 20 minutes while stirring to remove dissolved oxygen.

  • Prepare a Concentrated Stock: Weigh out the required amount of solid 8-Fluoroisoquinolin-5-ol and dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 200 mM).

  • Final Dilution: While stirring the deoxygenated stabilizing buffer, slowly add the required volume of the DMSO stock to reach the final desired concentration (e.g., 10 mM).

  • Add Antioxidant (Optional but Recommended): For maximum stability, add a fresh stock of ascorbic acid to the final solution to a concentration of 0.1 mM.

  • Storage and Use: Use the solution immediately. If short-term storage is required, place it in an amber vial, purge the headspace with argon, and store at 2-8°C for no more than 24 hours (stability should be confirmed).

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reverse-phase HPLC method to quantify the remaining parent compound over time. This is a "stability-indicating" method, meaning it can separate the parent compound from its potential degradation products.

  • Sample Incubation: Prepare the test solution of 8-Fluoroisoquinolin-5-ol in the buffer of interest (e.g., your assay buffer). Place it in a controlled environment (e.g., a 37°C incubator).

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the solution.

  • Quenching (Optional): If degradation is very rapid, immediately mix the aliquot with an equal volume of a cold, acidic solution (e.g., 0.1% formic acid in acetonitrile) to stop further degradation before analysis.[3]

  • HPLC Analysis: Inject the samples onto the HPLC system.

Recommended HPLC Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column for separation of small aromatic molecules.[8]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and suppresses ionization of the phenol.[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10% to 90% B over 15 minutesA gradient ensures elution of both the parent compound and potentially more non-polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmQuinoline and isoquinoline systems typically have strong absorbance at these wavelengths.[8]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
  • Data Analysis: Integrate the peak area of the 8-Fluoroisoquinolin-5-ol peak at each time point. Calculate the percentage remaining relative to the T=0 time point using the formula: % Remaining = (Area_Tx / Area_T0) * 100

References
  • de la Lastra, C. A., Martin, M. J., & Motilva, V. (1994). Antioxidant action of benzylisoquinoline alkaloids. PubMed.
  • BenchChem. (n.d.). Stabilization of phenol solutions to prevent oxidation and degradation. BenchChem.
  • Sigma-Aldrich. (n.d.). 8-Fluoroquinolin-5-ol. Sigma-Aldrich.
  • BenchChem. (n.d.). Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. BenchChem.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Johnson, B. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE. Available at: [Link]

  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide. BenchChem.
  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3879–3884. Available at: [Link]

  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. Available at: [Link]

  • Saleh, G. A., et al. (2013). Review on recent separation methods for determination of some fluoroquinolones. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Troubleshooting

optimizing 8-Fluoroisoquinolin-5-ol;hydrobromide concentration in assays

Technical Support Center: Optimizing 8-Fluoroisoquinolin-5-ol;hydrobromide in Biochemical and Cell-Based Assays Welcome to the Application Scientist Support Desk. 8-Fluoroisoquinolin-5-ol;hydrobromide (8-FIQ-5-OH·HBr) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 8-Fluoroisoquinolin-5-ol;hydrobromide in Biochemical and Cell-Based Assays

Welcome to the Application Scientist Support Desk. 8-Fluoroisoquinolin-5-ol;hydrobromide (8-FIQ-5-OH·HBr) is a versatile, halogenated isoquinoline derivative frequently utilized as a bioactive small molecule, building block, or targeted inhibitor in preclinical screening. While the hydrobromide salt formulation significantly improves its baseline aqueous solubility compared to its free-base counterpart, researchers frequently encounter assay interference when optimizing its concentration.

This guide provides field-proven, self-validating methodologies to optimize compound concentration, prevent colloidal aggregation, and establish robust assay windows.

Part 1: Frequently Asked Questions (Troubleshooting Assay Artifacts)

Q1: I am seeing a sudden, complete drop in enzyme activity at 8-FIQ-5-OH·HBr concentrations above 10 µM, but the dose-response curve is extremely steep. Is this true inhibition? A: Likely not. A highly steep dose-response curve (Hill slope > 1.5) is a classic hallmark of1 [1]. When 8-FIQ-5-OH exceeds its Critical Aggregation Concentration (CAC), it forms microscopic colloids that non-specifically sequester and denature the target protein. Causality: True 1:1 stoichiometric binding typically yields a Hill slope of ~1.0. To validate if your inhibition is real, run a detergent-sensitivity test by adding 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating.

Q2: How much DMSO can my assay tolerate when delivering this compound? A: While 8-FIQ-5-OH·HBr is highly soluble in DMSO, the biological target dictates the tolerance. According to the 2 [2], most cell-based assays can tolerate up to 1% (v/v) DMSO, while sensitive biochemical assays may require ≤0.1%. Causality: High DMSO concentrations disrupt lipid bilayers in cell assays and strip the hydration shell from purified proteins in biochemical assays, leading to false negatives (loss of assay signal independent of the compound). You must perform a self-validating DMSO tolerance test prior to compound screening.

Q3: I observe micro-precipitates when transferring the compound from my 10 mM DMSO stock directly into the aqueous assay buffer. How do I prevent this "solvent shock"? A: Solvent shock occurs when a highly concentrated hydrophobic/halogenated molecule is abruptly introduced into an aqueous environment, causing localized supersaturation before the DMSO can diffuse. Solution: Never dilute directly from a 10 mM stock into the final buffer. Instead, perform your serial dilutions in 100% DMSO first, then create an intermediate dilution plate in aqueous buffer (e.g., 5% DMSO), and finally transfer to the assay plate.

Part 2: Step-by-Step Methodology for Concentration Optimization

To ensure scientific integrity, every assay must operate as a self-validating system. Follow this protocol to optimize 8-FIQ-5-OH·HBr concentration while maintaining a robust Z'-factor [3].

Step 1: Stock Preparation and Storage

  • Weigh the 8-FIQ-5-OH·HBr powder and dissolve it in anhydrous DMSO to create a 10 mM master stock. (Note: The hydrobromide salt mass must be accounted for when calculating molarity).

  • Aliquot the stock into single-use tubes to prevent freeze-thaw cycles, which introduce ambient moisture and degrade the compound. Store at -20°C.

Step 2: DMSO Tolerance Baseline (Self-Validation)

  • Prepare a mock assay plate without 8-FIQ-5-OH·HBr.

  • Titrate pure DMSO into the assay buffer from 0.01% to 5% (v/v).

  • Measure your assay signal (e.g., fluorescence, luminescence, or cell viability).

  • Identify the maximum DMSO concentration where the signal variance (CV) remains <10% and the Z'-factor remains >0.5. This is your absolute DMSO limit.

Step 3: Intermediate Serial Dilution Workflow

  • Mother Plate: Perform a 10-point, 3-fold serial dilution of 8-FIQ-5-OH·HBr in 100% DMSO, starting from 10 mM.

  • Daughter Plate (Intermediate): Transfer 5 µL from the Mother Plate into 95 µL of assay buffer (yields 5% DMSO). Mix thoroughly by pipetting.

  • Assay Plate (Final): Transfer 10 µL from the Daughter Plate into 40 µL of the final assay reaction mix. Result: The final top concentration of the compound is 100 µM, and the final DMSO concentration is safely normalized at 1.0% across all wells.

Part 3: Mandatory Visualizations

Workflow A 1. Master Stock 10 mM 8-FIQ-5-OH in 100% DMSO B 2. Mother Plate Serial Dilution in 100% DMSO A->B C 3. Daughter Plate 1:20 Dilution in Aqueous Buffer (Intermediate: 5% DMSO) B->C D 4. Final Assay Plate 1:5 Dilution into Assay Mix (Final: 1% DMSO) C->D E 5. Quality Control Calculate Z'-Factor & Hill Slope D->E

Workflow for optimizing 8-FIQ-5-OH·HBr concentration to prevent solvent shock.

Mechanism Compound 8-FIQ-5-OH·HBr Titration LowConc Optimal Concentration (< CAC) Compound->LowConc HighConc Excess Concentration (> CAC) Compound->HighConc TrueInhib Specific Target Binding (Hill Slope ~1.0) LowConc->TrueInhib Aggreg Colloidal Aggregation (Hill Slope >1.5) HighConc->Aggreg Valid Valid Dose-Response Data TrueInhib->Valid FalsePos Pan-Assay Interference (PAINS) Aggreg->FalsePos

Concentration-dependent mechanisms distinguishing true inhibition from aggregation.

Part 4: Quantitative Data & Optimization Parameters

To assist in your experimental design, reference the following table for standard concentration ranges and tolerance limits when working with halogenated isoquinoline salts.

Assay TypeRecommended 8-FIQ-5-OH·HBr RangeMax DMSO ToleranceDetergent RequirementExpected Hill Slope
Biochemical (Enzymatic) 1 nM – 50 µM0.1% – 0.5%0.01% Triton X-100 (to prevent SCAMs)0.8 – 1.2
Biochemical (Protein-Protein) 10 nM – 100 µM0.5% – 1.0%0.005% Tween-200.8 – 1.2
Cell-Based (Phenotypic) 100 nM – 30 µM0.1% – 1.0%None (Detergents lyse cells)1.0 – 1.5
Cell Viability / Toxicity 1 µM – 200 µM≤ 1.0%None> 1.5 (Toxicity driven)

Note: If testing above 50 µM in biochemical assays, closely monitor the readout for auto-fluorescence or light-scattering interference, as the fluoro-isoquinoline core may absorb or emit light at specific UV/Vis wavelengths.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Journal of Chemical Information and Modeling - ACS Public
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)
  • Transl

Sources

Optimization

8-Fluoroisoquinolin-5-ol;hydrobromide experimental controls and standards

Welcome to the Technical Support Center for 8-Fluoroisoquinolin-5-ol hydrobromide (CAS 2411227-85-3). As a highly versatile fluorinated isoquinoline building block, this compound is frequently utilized in fragment-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Fluoroisoquinolin-5-ol hydrobromide (CAS 2411227-85-3). As a highly versatile fluorinated isoquinoline building block, this compound is frequently utilized in fragment-based drug discovery, particularly in the development of kinase and PARP inhibitors [1].

However, working with fluorinated isoquinoline salts presents unique biochemical and analytical challenges. This guide is designed by Senior Application Scientists to provide drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute experimental integrity.

Quantitative Data & Physicochemical Standards

Before integrating this compound into your workflows, it is critical to understand its physicochemical baseline. The hydrobromide salt form significantly alters its behavior in aqueous environments compared to the free base.

PropertyStandard ValueExperimental Implication & Causality
CAS Number 2411227-85-3Identifies the specific hydrobromide (HBr) salt form [1].
Molecular Weight 244.06 g/mol Must be used for molarity calculations (do not use the free base MW of 163.15 g/mol ).
Salt Form Hydrobromide (HBr)Enhances initial aqueous solubility but releases H⁺ and Br⁻ ions, lowering local pH.
pKa (Est.) ~9.5 (Phenolic OH)The 5-hydroxyl group remains protonated at physiological pH (7.4).
Spectral Artifacts Excitation: 350–450 nmHigh risk of autofluorescence in blue-shifted optical assays [2].
Storage -20°C, dark, desiccatedPrevents photo-oxidation of the phenol and hygroscopic degradation of the salt.

Experimental Protocols: Self-Validating Stock Preparation

A common failure point in biochemical assays is the improper reconstitution of hydrobromide salts. Adding a concentrated DMSO stock of an acidic salt directly to a weakly buffered protein solution causes localized pH shock, leading to rapid protein denaturation and compound precipitation.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol incorporates a self-validating feedback loop to ensure buffer compatibility.

Step 1: Equilibration Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the salt and degrades the stock concentration.

Step 2: Reconstitution Weigh the appropriate mass (using MW = 244.06 g/mol ) and dissolve in anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Vortex until optically clear.

Step 3: The Self-Validation Step (Critical) Do not proceed to the assay without validating buffer capacity.

  • Aliquot 1 µL of the 10 mM DMSO stock into 99 µL of your intended assay buffer (mock dilution).

  • Measure the pH of this mock solution using a micro-pH probe.

  • Validation Gate: If the pH drops by >0.2 units compared to the neat buffer, your buffer capacity is insufficient to neutralize the HBr salt. You must increase the buffer concentration (e.g., from 50 mM to 100 mM HEPES) before exposing your target protein to the compound.

Step 4: Storage Aliquot the validated stock into single-use amber vials (to prevent photo-oxidation of the 5-hydroxyl group) and store at -20°C.

Troubleshooting & FAQs

Assay Interference & False Positives

Q: I am observing a dose-dependent increase in signal in my fluorogenic enzymatic assay, even in the negative control wells. What is causing this? A: Causality: You are likely experiencing compound autofluorescence. Isoquinoline scaffolds possess highly conjugated π-systems that absorb light in the 350–450 nm range and emit in the 400–500 nm range[2]. If your assay uses a blue-shifted fluorophore (like Coumarin or Alexa Fluor 488), the compound is artificially inflating the signal, leading to false positives [3]. Solution & Validation: Run a "compound-only" control plate (buffer + compound, no enzyme, no substrate). If the fluorescence in these wells exceeds 3x the standard deviation of your blank, the assay is compromised. You must switch to a red-shifted fluorophore (e.g., Texas Red, Rhodamine) or use a Time-Resolved FRET (TR-FRET) assay, which introduces a time delay that gates out the short-lived isoquinoline autofluorescence.

Synthetic Chemistry & Derivatization

Q: I am attempting an alkylation at the 5-hydroxyl position, but my yields are extremely low and inconsistent. How can I fix this? A: Causality: The hydrobromide salt introduces stoichiometric amounts of acidic protons. If you calculated your base equivalents (e.g., K₂CO₃) based on the free base, the base is being entirely consumed neutralizing the HBr salt, leaving the reaction insufficiently basic to deprotonate the 5-hydroxyl group (pKa ~9.5) for nucleophilic attack. Solution & Validation: Add exactly 1.1 extra equivalents of your base to neutralize the salt prior to adding your electrophile. Self-Validation: Monitor the neutralization step by spotting a micro-aliquot onto wet pH paper; ensure the mixture has reached pH > 10 before proceeding with the alkylation.

Analytical Controls

Q: How can I confirm the structural integrity of the compound after prolonged storage in DMSO? A: Causality: Prolonged storage in DMSO, especially if exposed to light or trace water, can lead to oxidation of the phenol or degradation of the isoquinoline ring. Solution: Utilize ¹⁹F-NMR. The 8-fluoro substituent provides an exceptional, background-free analytical handle. Because there are no other fluorine atoms in standard biological or synthetic matrices, ¹⁹F-NMR will immediately reveal any degradation products (appearing as secondary peaks) without the complex solvent suppression required in ¹H-NMR.

Assay Integration Workflow

To systematically prevent the autofluorescence issues detailed above, follow this standardized workflow when screening 8-Fluoroisoquinolin-5-ol derivatives.

G Start 8-Fluoroisoquinolin-5-ol Hydrobromide Stock Dilution Aqueous Dilution (Buffer pH 7.4) Start->Dilution Add to buffer CheckFluor Autofluorescence Check (Excitation 350-450nm) Dilution->CheckFluor Pre-screen Interference High Background (False Positives) CheckFluor->Interference Signal > 3x Blank NoInterference Baseline Signal (Proceed to Assay) CheckFluor->NoInterference Signal < 3x Blank Orthogonal Orthogonal Readout (TR-FRET / Mass Spec) Interference->Orthogonal Mitigation RedShift Red-Shifted Fluorophores (Rhodamine / Texas Red) Interference->RedShift Mitigation

Workflow for detecting and mitigating isoquinoline autofluorescence in biochemical assays.

References

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Rule-Based Classification Models of Molecular Autofluorescence Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Troubleshooting

handling and storage of 8-Fluoroisoquinolin-5-ol;hydrobromide

Technical Support Center: Handling and Storage of 8-Fluoroisoquinolin-5-ol Hydrobromide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of 8-Fluoroisoquinolin-5-ol Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-Fluoroisoquinolin-5-ol hydrobromide (CAS: 2411227-85-3)[1].

While the 8-fluoro substitution enhances the metabolic stability and lipophilicity of the isoquinoline core, the presence of the 5-hydroxyl group and the hydrobromide (HBr) salt form introduces critical vulnerabilities regarding moisture, light, and solvent interactions[2][3]. This guide synthesizes field-proven insights to ensure the scientific integrity of your assays by explaining the causality behind our recommended handling protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My powder was originally off-white, but it has turned dark brown over time. Is it still usable? A1: Discoloration is a definitive indicator of photo-oxidation or degradation of the 5-hydroxyl (phenolic) moiety. The isoquinoline ring is electron-rich at the 5-position, making the hydroxyl group highly susceptible to radical-mediated oxidation when exposed to UV/visible light or atmospheric oxygen, which leads to the formation of conjugated, dark-colored quinone byproducts[3]. Furthermore, hydrobromide salts can liberate trace amounts of free bromine over time under photolytic stress, exacerbating the darkening[3]. Resolution: Discard heavily discolored batches if high purity is required for sensitive biological assays. To prevent this, always store the solid compound in amber glass vials, blanket the headspace with an inert gas (Argon or Nitrogen), and handle exclusively under low-light conditions[3][4].

Q2: I am experiencing inconsistent weighing results, and the powder appears clumpy. What is causing this? A2: You are observing deliquescence driven by the extreme hygroscopicity of the HBr salt[3]. When a cold vial is opened directly in a humid laboratory environment, ambient moisture rapidly condenses on the powder. The HBr salt lattice readily incorporates these water molecules, instantly altering the molecular weight (forming unpredictable hydrates) and causing the particles to clump[3]. Resolution: You must allow the sealed vial to thermally equilibrate to room temperature (typically 30–60 minutes) inside a desiccator before breaking the seal[3].

Q3: When I dissolve the compound in DMSO, I occasionally see a fine precipitate after a few days of storage at 4°C. Why? A3: This precipitation is the free base form of 8-fluoroisoquinolin-5-ol crashing out of solution. If your DMSO is not strictly anhydrous, absorbed atmospheric water initiates a micro-environmental pH shift, leading to the dissociation of the hydrobromide salt[4]. The free base is significantly less soluble than the HBr salt. Additionally, repeated freeze-thaw cycles cause localized concentration gradients that force the compound out of solution. Resolution: Use only high-purity, anhydrous DMSO (≥99.9%, stored over molecular sieves)[4]. Aliquot the primary stock immediately upon preparation to avoid freeze-thaw cycles.

Q4: Can I use aqueous buffers for my working solutions? A4: Yes, but with strict temporal limitations. While the primary stock must be kept in anhydrous DMSO to maintain the HBr salt integrity[4], working dilutions in aqueous assay buffers (e.g., PBS, HEPES) should be prepared immediately before use. Prolonged incubation in aqueous media at room temperature increases the risk of oxidation and free-base precipitation. Never store aqueous working solutions for more than 4–6 hours.

Part 2: Quantitative Data & Storage Parameters

To ensure reproducibility, all handling parameters must operate within the validated physicochemical limits of the compound.

ParameterSpecification / RecommendationScientific Rationale
CAS Number 2411227-85-3Unique identifier for the specific HBr salt form[1].
Molecular Weight 244.06 g/mol Calculated for C9H7BrFNO. Required for precise molarity calculations.
Solid Storage Temp -20°C to 2-8°CMinimizes thermal degradation and kinetic oxidation rates[2][4].
Light Sensitivity High (Requires Amber Glass)5-hydroxyl group is prone to photo-catalyzed radical oxidation[3].
Hygroscopicity High (Requires Desiccant)HBr salt lattice readily absorbs ambient moisture, causing deliquescence[3].
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced micro-pH shifts and free base precipitation[4].
Liquid Storage Temp -80°C (Single-use aliquots)Halts hydrolysis; aliquoting prevents freeze-thaw concentration gradients[4].

Part 3: Mechanistic & Workflow Visualizations

Understanding the causal pathways of degradation is essential for preventing them. The diagram below illustrates how environmental exposure compromises the compound's structural integrity.

G Compound 8-Fluoroisoquinolin-5-ol Hydrobromide Moisture Moisture/Humidity Exposure Compound->Moisture Improper Seal Light UV/Visible Light Exposure Compound->Light Clear Glass Oxygen Atmospheric Oxygen Compound->Oxygen No Argon/N2 Clumping Deliquescence & Clumping Moisture->Clumping HBr Hygroscopicity FreeBase Free Base Dissociation Moisture->FreeBase Altered Micro-pH Oxidation Phenolic Oxidation (Quinone formation) Light->Oxidation Photo-catalysis Oxygen->Oxidation Electron-rich 5-ol Darkening Powder Discoloration (Brown/Dark) Oxidation->Darkening Conjugated Byproducts

Fig 1. Causal pathways of 8-Fluoroisoquinolin-5-ol HBr degradation via moisture and light.

Part 4: Experimental Protocol (Self-Validating System)

Standard Operating Procedure: Preparation of Stable Primary Stock Solutions

This protocol operates as a self-validating system : by strictly controlling thermal equilibration (Step 1), you eliminate the variable of ambient moisture condensation, ensuring that any subsequent mass variations are due to calibration errors rather than deliquescence. Furthermore, single-use aliquoting (Step 4) intrinsically validates stability by removing freeze-thaw degradation as a confounding variable in longitudinal assays.

SOP Step1 1. Equilibration Allow sealed amber vial to reach Room Temp (30 min) Step2 2. Weighing Rapidly weigh under low-light conditions Step1->Step2 Step3 3. Dissolution Add Anhydrous DMSO (Protect from moisture) Step2->Step3 Step4 4. Aliquoting Divide into single-use volumes (e.g., 50 µL) Step3->Step4 Step5 5. Storage Blanket with Argon Store at -80°C Step4->Step5

Fig 2. Step-by-step workflow for the preparation and storage of anhydrous stock solutions.

Step-by-Step Methodology:

  • Equilibration : Transfer the sealed amber vial containing 8-Fluoroisoquinolin-5-ol hydrobromide from -20°C storage to a desiccator at room temperature. Allow 30–60 minutes for complete thermal equilibration to prevent moisture condensation[3][4].

  • Environment Setup : Dim the ambient laboratory lighting or conduct the procedure inside a biosafety cabinet with the UV and bright fluorescent lights disabled to prevent photo-catalysis[3].

  • Weighing : Rapidly weigh the required mass (e.g., 5.0 mg) using an anti-static spatula into a sterile, low-bind amber microcentrifuge tube.

  • Dissolution : Immediately add the calculated volume of anhydrous DMSO (e.g., 1.83 mL for a 10 mM stock) to the tube. Vortex gently until the solid is completely dissolved. Critical Note: Do not use heat or sonication to aid dissolution, as thermal energy accelerates oxidation of the 5-hydroxyl group.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots in amber PCR tubes or cryovials. This prevents the degradation and precipitation associated with repeated freeze-thaw cycles[4].

  • Inert Storage : Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 2-3 seconds before capping tightly. Store all aliquots at -80°C[4].

Part 5: References

  • [1] 8-fluoroisoquinolin-5-ol hydrobromide — Chemical Substance Information. NextSDS. 1

  • [2] 8-fluoroisoquinolin-5-ol hydrobromide | 2411227-85-3. Sigma-Aldrich. 2

  • [3] Vortioxetine Hydrobromide-D8 (Hydrobromide salt handling and hygroscopicity). Benchchem. 3

  • [4] 4-Fluoroisoquinolin-5-amine (Storage and Handling Protocol). Benchchem. 4

Sources

Optimization

Technical Support Center: Addressing Autofluorescence with 8-Fluoroisoquinolin-5-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers utilizing 8-Fluoroisoquinolin-5-ol to mitigate autofluorescence in biological imaging. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 8-Fluoroisoquinolin-5-ol to mitigate autofluorescence in biological imaging. This guide is designed to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions (FAQs) to help you achieve the highest quality data in your experiments.

Section 1: Understanding the Challenge: Autofluorescence

Autofluorescence is the natural emission of light by biological structures and materials, which can significantly interfere with the detection of specific fluorescent signals in your experiments.[1][2] This inherent background noise can mask weak signals, reduce the signal-to-noise ratio, and lead to false-positive results, thereby compromising data integrity.[3][4]

Frequently Asked Questions: The Basics of Autofluorescence

Q1: What are the primary sources of autofluorescence in my samples?

A: Autofluorescence originates from both endogenous and exogenous sources. Recognizing these is the first step in troubleshooting.

  • Endogenous Sources: These are molecules naturally present in cells and tissues. Common culprits include metabolic cofactors (NADH), structural proteins (collagen and elastin), and age-related pigments (lipofuscin).[1][4][5][6] Red blood cells are also a major source due to the heme group in hemoglobin.[5][6]

  • Exogenous & Process-Induced Sources: These are introduced during sample preparation. Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde are notorious for inducing autofluorescence by reacting with amines in tissues.[1][3][4][5] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute significantly to background fluorescence.[1][7]

Table 1: Common Sources of Autofluorescence and Their Spectral Characteristics

SourceTypical Emission RangeNotes
Collagen & Elastin 350 - 450 nm (Blue/Cyan)Abundant in connective tissue.[5][6]
NADH & Riboflavins 450 - 550 nm (Green)Key metabolic coenzymes present in most cells.[1][6]
Lipofuscin 500 - 695 nm (Broad, Yellow-Red)"Wear-and-tear" pigment that accumulates with age, especially in neurons.[2]
Red Blood Cells (Heme) Broad SpectrumCan be minimized by perfusing tissues with PBS before fixation.[2][5]
Aldehyde Fixatives Broad Spectrum (Blue, Green, Red)Caused by the formation of Schiff bases. Glutaraldehyde is generally worse than paraformaldehyde.[4][5]
Culture Media (Phenol Red, FBS) Broad Spectrum (Green/Yellow)Switch to phenol red-free media or specialized imaging buffers like PBS for final imaging.[1][7]

Section 2: Your Tool - 8-Fluoroisoquinolin-5-ol

8-Fluoroisoquinolin-5-ol is a fluorinated heterocyclic aromatic organic compound.[8] Its unique chemical structure allows it to interact with and quench autofluorescence from various sources, particularly those induced by aldehyde fixation and those originating from structural proteins.

Product Handling and Storage

Q2: How should I properly store and handle 8-Fluoroisoquinolin-5-ol?

A: Proper handling is critical to maintain the reagent's efficacy and ensure user safety. This compound is a solid with a molecular weight of approximately 163.15 g/mol .[8]

Table 2: Storage and Safety Information for 8-Fluoroisoquinolin-5-ol

ParameterRecommendationRationale & Reference
Physical Form Solid[9]
Long-Term Storage 2-8°C, Sealed in Dry ConditionsTo prevent degradation from temperature fluctuations and moisture.[9]
Working Solution Prepare fresh. If short-term storage is needed, store at 2-8°C, protected from light for up to 1 week.Quinoline compounds can be unstable in aqueous solutions and are often photosensitive.[10]
Safety Wear gloves, eye protection, and a lab coat. Handle in a well-ventilated area.The compound may cause skin, eye, and respiratory irritation.[9][11][12]

Q3: How do I prepare a stock solution of 8-Fluoroisoquinolin-5-ol?

A: We recommend preparing a concentrated stock solution in an anhydrous organic solvent, which can then be diluted to the final working concentration.

  • Solvent Choice: Use high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM stock solution. For example, to make 1 mL of a 100 mM stock, dissolve 16.32 mg of 8-Fluoroisoquinolin-5-ol (MW 163.15) in 1 mL of DMSO.

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Section 3: Experimental Protocol & Workflow

The following protocol outlines the steps for reducing autofluorescence in fixed biological samples using 8-Fluoroisoquinolin-5-ol as part of a standard immunofluorescence (IF) workflow.

Step-by-Step Protocol

This protocol assumes your cells or tissue sections have already been fixed (e.g., with 4% paraformaldehyde), permeabilized (if required for intracellular targets), and have undergone blocking steps.

  • Prepare Working Solution: Dilute the 100 mM 8-Fluoroisoquinolin-5-ol stock solution to a final working concentration of 1 mM in Phosphate-Buffered Saline (PBS). This concentration is a starting point and may require optimization (see Troubleshooting section).

  • Primary Antibody Incubation: Incubate your sample with the primary antibody according to your established protocol.

  • Wash: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate your sample with the appropriate fluorophore-conjugated secondary antibody according to your established protocol.

  • Wash: Wash the sample three times with PBS for 5 minutes each to remove unbound secondary antibody.

  • Autofluorescence Quenching Step:

    • Remove the final wash buffer.

    • Add enough 1 mM 8-Fluoroisoquinolin-5-ol working solution to completely cover the sample.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Final Washes: Wash the sample two times with PBS for 5 minutes each.

  • Counterstain & Mounting: Proceed with nuclear counterstaining (e.g., DAPI) if desired, and then mount the coverslip using an appropriate antifade mounting medium.

  • Imaging: Visualize your sample using a fluorescence microscope.

Workflow Diagram

IF_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_quench Quenching & Final Steps Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab 1. Primary Ab Incubation Blocking->Primary_Ab Wash1 2. Wash (3x PBS) Primary_Ab->Wash1 Secondary_Ab 3. Secondary Ab Incubation Wash1->Secondary_Ab Wash2 4. Wash (3x PBS) Secondary_Ab->Wash2 Quench 5. Apply 8-Fluoroisoquinolin-5-ol (10 min, RT) Wash2->Quench Wash3 6. Final Wash (2x PBS) Quench->Wash3 Mount 7. Counterstain & Mount Wash3->Mount Image 8. Image Acquisition Mount->Image

Caption: Immunofluorescence workflow with the 8-Fluoroisoquinolin-5-ol quenching step.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q4: I've followed the protocol, but my background autofluorescence is still high. What can I do?

A: This is a common issue that can often be resolved with optimization.

  • Optimize Concentration: The 1 mM working concentration is a general starting point. Prepare a dilution series (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) to find the optimal concentration for your specific sample type. Some tissues with high levels of collagen or elastin may require a higher concentration.

  • Increase Incubation Time: Extend the incubation time with 8-Fluoroisoquinolin-5-ol from 10 minutes up to 30 minutes.

  • Identify the Source: Ensure the autofluorescence is not from lipofuscin, which has a very broad emission spectrum. 8-Fluoroisoquinolin-5-ol may be less effective against lipofuscin-based autofluorescence. For such cases, consider treatment with alternative reagents like Sudan Black B.[2]

  • Check Your Controls: Always include an unstained, quenched control sample (no primary or secondary antibody) to confirm that the background you are seeing is indeed autofluorescence and that the quenching step is having an effect.[2][4][6]

Q5: My specific fluorescent signal seems weaker after treatment. Is the quencher affecting my fluorophore?

A: Over-quenching can sometimes occur, especially with very high concentrations or long incubation times.

  • Reduce Concentration/Time: This is the most direct solution. Titrate the concentration of 8-Fluoroisoquinolin-5-ol downwards or reduce the incubation time. The goal is to maximize background reduction with minimal impact on your specific signal.[1]

  • Ensure Thorough Washing: Inadequate washing after the quenching step can leave residual reagent, which might diminish the signal. Adhere to the recommended final wash steps.

  • Choose Far-Red Fluorophores: Autofluorescence is most prominent in the blue-to-green spectral regions.[4][6] If possible, design your experiment using fluorophores that emit in the red or far-red range (e.g., those with emission >620 nm), as this will inherently provide better separation from the majority of autofluorescence signals.[2][4][6]

Troubleshooting Flowchart

Troubleshooting Start Start: Poor Signal-to-Noise Check_Control Is background high in unstained, quenched control? Start->Check_Control High_AF Issue: High Autofluorescence (AF) Check_Control->High_AF Yes Low_Signal Issue: Low Specific Signal Check_Control->Low_Signal No Optimize_Conc Increase 8-Fluoroisoquinolin-5-ol Concentration or Incubation Time High_AF->Optimize_Conc Check_Lipo Consider Lipofuscin AF. Try Sudan Black B. Optimize_Conc->Check_Lipo End End: Improved Imaging Check_Lipo->End Reduce_Conc Decrease 8-Fluoroisoquinolin-5-ol Concentration or Incubation Time Low_Signal->Reduce_Conc Check_Wash Ensure Thorough Final Washes Reduce_Conc->Check_Wash Check_Ab Re-evaluate Antibody Titration Check_Wash->Check_Ab Check_Ab->End

Caption: Decision-making flowchart for troubleshooting common imaging issues.

Section 5: Advanced Topics & FAQs

Q6: Can I use 8-Fluoroisoquinolin-5-ol in live-cell imaging experiments?

A: Caution is advised. Fluoroquinolones, a related class of compounds, have been shown to exhibit concentration-dependent cytotoxicity.[13][14][15] The use of 8-Fluoroisoquinolin-5-ol on live cells may impact cellular health and function. We strongly recommend performing a dose-response cytotoxicity assay (e.g., an MTT assay) to determine a non-toxic concentration range for your specific cell type and experiment duration before proceeding with live-cell imaging.[16]

Q7: What is the proposed mechanism of action for 8-Fluoroisoquinolin-5-ol in quenching autofluorescence?

A: While the precise mechanism is an area of ongoing research, it is hypothesized to be similar to other successful commercial quenching reagents. The mechanism likely involves the electrostatic binding of the hydrophilic 8-Fluoroisoquinolin-5-ol molecule to autofluorescent components like collagen and to amine groups modified by aldehyde fixation.[3] This binding alters the electronic properties of these components, causing them to return to the ground state via non-radiative pathways, thereby preventing the emission of fluorescent light.

References

  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Retrieved from [Link]

  • Nagy, T., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence. Retrieved from [Link]

  • ResearchGate. (2017, April 26). What can I do to reduce / remove the autofluorescence in the tissues?. Retrieved from [Link]

  • Ayaki, M., et al. (n.d.). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • NextSDS. (n.d.). 8-fluoroisoquinolin-5-ol hydrobromide — Chemical Substance Information. Retrieved from [Link]

  • Pouzaud, F., et al. (2004, January 15). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. PubMed. Retrieved from [Link]

  • MDPI. (2025, April 10). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

  • ResearchGate. (2025, October 10). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

  • PubMed. (n.d.). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2025, December 19). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]

  • MDPI. (2025, May 6). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. Retrieved from [Link]

  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • RSC Publishing. (n.d.). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: 8-Fluoroisoquinolin-5-ol vs. Established Isoquinoline Inhibitors

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in modern kinase inhibitor design, forming the structural backbone of numerous clinically relevant therapeutics. While classic isoquinoline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in modern kinase inhibitor design, forming the structural backbone of numerous clinically relevant therapeutics. While classic isoquinoline derivatives like Fasudil have successfully targeted Rho-associated protein kinase (ROCK)[1], the demand for highly selective, metabolically stable inhibitors has driven the evolution of Fragment-Based Drug Discovery (FBDD).

This guide objectively compares 8-Fluoroisoquinolin-5-ol —an advanced, halogenated building block—against the unfluorinated Isoquinolin-5-ol and established clinical inhibitors. By analyzing mechanistic rationale, comparative performance metrics, and experimental validation workflows, we demonstrate how targeted C8-fluorination optimizes ligand efficiency and metabolic half-life for the development of next-generation kinase inhibitors (e.g., MYLK4 and ROCK1/2).

Mechanistic Rationale: The "Fluorine Magic" in Kinase Targeting

To understand the superiority of 8-Fluoroisoquinolin-5-ol over its non-fluorinated counterparts, one must analyze the causality behind its structural modifications:

  • The 5-Hydroxyl Pharmacophore (Hinge Binding): The nitrogen atom of the isoquinoline ring and the 5-hydroxyl group act as a bidentate hydrogen bond acceptor/donor pair. This motif perfectly mimics the adenine ring of ATP, allowing the fragment to anchor deeply into the highly conserved hinge region of kinases like MYLK4[2].

  • C8-Fluorination (Metabolic Shielding): The unsubstituted C8 position of standard isoquinolines is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The introduction of fluorine—a highly electronegative atom with a van der Waals radius closely mimicking hydrogen—sterically shields this vulnerable site without disrupting the binding pocket[3].

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the neighboring 5-hydroxyl group and the isoquinolinium nitrogen. This precise electronic tuning enhances the molecule's membrane permeability and increases the strength of the hydrogen bond donated to the kinase hinge backbone[3].

G A Extracellular Stimulus (e.g., GPCR Activation) B RhoA Activation A->B Activates C ROCK / MYLK4 (Active Kinase) B->C Binds & Activates E Myosin Light Chain (MLC) Phosphorylation C->E Phosphorylates D 8-Fluoroisoquinolin-5-ol (ATP-Competitive Scaffold) D->C Inhibits (Hinge Binding) F Actomyosin Contraction & Cellular Migration E->F Induces

Kinase signaling cascade demonstrating the intervention node of 8-Fluoroisoquinolin-5-ol.

Comparative Performance Data

The following table summarizes the quantitative advantages of utilizing the 8-Fluoroisoquinolin-5-ol fragment during the Lead Optimization phase, compared to standard reference compounds.

CompoundDevelopment RoleTarget Affinity (IC₅₀)*Ligand Efficiency (LE)HLM Half-Life (T₁/₂)Key Structural Advantage
Isoquinolin-5-ol Basic Fragment~15 μM (MYLK4)0.32 kcal/mol/HA< 15 minFoundational hinge binder; high clearance liability.
8-Fluoroisoquinolin-5-ol Optimized Fragment~2 μM (MYLK4)0.41 kcal/mol/HA > 60 min C8-F blocks CYP450 oxidation; maximizes LE.
[1]Clinical Drug0.33 μM (ROCK)0.28 kcal/mol/HA~45 minValidated clinical safety; non-isoform selective.
[2]Advanced Lead0.006 μM (MYLK4)0.35 kcal/mol/HA~90 minPicomolar potency; highly selective for AML cells.

*Note: Fragment IC₅₀ values represent baseline affinities prior to vector growth. LE (Ligand Efficiency) is a critical metric in FBDD, where values >0.3 indicate a highly optimizable starting point.

G A Isoquinolin-5-ol (Basic Fragment) B C8-Fluorination (Metabolic Shielding) A->B Identifies Liability C 8-Fluoroisoquinolin-5-ol (Optimized Scaffold) B->C Enhances T1/2 D Lead Optimization (Cross-Coupling) C->D Vector Growth E Potent Kinase Inhibitor (e.g., Isoellipticine Analog) D->E Yields

Fragment-Based Drug Discovery (FBDD) optimization logic utilizing C8-fluorination.

Experimental Workflows & Validation Protocols

To ensure scientific trustworthiness, the evaluation of these isoquinoline inhibitors must rely on self-validating assay systems. The following protocols detail the methodologies required to empirically prove the advantages of 8-Fluoroisoquinolin-5-ol.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Objective: To quantify the IC₅₀ and Ligand Efficiency of isoquinoline fragments against recombinant MYLK4 or ROCK1. Causality Check: ATP concentration is deliberately maintained at the specific Km​ of the target kinase. This sensitizes the assay to ATP-competitive hinge binders, ensuring that the measured IC₅₀ accurately reflects the fragment's intrinsic affinity rather than an artifact of ATP saturation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 8-Fluoroisoquinolin-5-ol and reference compounds (Fasudil, Isoquinolin-5-ol) in a 10-point, 3-fold serial dilution into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Addition: Add 5 µL of recombinant kinase (e.g., MYLK4) diluted in buffer to all wells. Self-Validation: Include "No Enzyme" wells as a negative control to calculate the assay background.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix. Ensure ATP is at the apparent Km​ (e.g., 10 µM). Incubate at 25°C for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of TR-FRET detection buffer containing an Europium-labeled anti-phospho antibody and an APC-labeled tracer.

  • Readout & QC: Read the plate on a microplate reader (e.g., PHERAstar) at 665 nm and 615 nm.

    • Quality Control: Calculate the Z'-factor using positive (DMSO) and negative (No Enzyme) controls. The assay is only valid if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To empirically demonstrate the metabolic shielding effect of the C8-fluorine substitution by comparing intrinsic clearance ( CLint​ ) rates. Causality Check: By running the assay with and without NADPH, we isolate CYP450-mediated oxidative metabolism from other degradation pathways (e.g., chemical instability or hydrolysis).

Step-by-Step Methodology:

  • Incubation Setup: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the test compounds (8-Fluoroisoquinolin-5-ol vs. Isoquinolin-5-ol) to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration). Self-Validation: Run a parallel plate substituting NADPH with buffer to rule out non-CYP degradation.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the T1/2​ and CLint​ .

References

  • The therapeutic effects of Rho-ROCK inhibitors on CNS disorders Source: PMC - NIH URL:[Link]

  • Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol Source: RSC Advances URL:[Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoroisoquinolin-5-ol Analogs as Potent PARP Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. Within the realm of targeted therapy, inhibitors of Poly(ADP-ribose) polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. Within the realm of targeted therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] The 8-Fluoroisoquinolin-5-ol scaffold has garnered attention as a promising pharmacophore for the development of next-generation PARP inhibitors. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 8-Fluoroisoquinolin-5-ol analogs, drawing upon experimental data from closely related isoquinolinone and naphthyridinone series to inform the discussion.

The 8-Fluoroisoquinolin-5-ol Core: A Privileged Scaffold for PARP Inhibition

The isoquinoline core is a well-established pharmacophore in medicinal chemistry, present in numerous biologically active compounds.[2][3] In the context of PARP inhibition, the isoquinolin-1(2H)-one moiety, a close relative of the 8-Fluoroisoquinolin-5-ol core, has been extensively explored. The fundamental interactions of these scaffolds with the PARP active site involve hydrogen bonding with key residues such as Gly863 and Ser904, and π-π stacking interactions with Tyr907 within the nicotinamide-binding pocket. The 8-fluoro and 5-hydroxyl substitutions on the isoquinoline ring are anticipated to modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. The fluorine atom at the 8-position can enhance metabolic stability and potentially increase binding affinity through favorable electrostatic interactions. The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the active site.

Decoding the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a complete series of 8-Fluoroisoquinolin-5-ol analogs is not yet publicly available, we can infer critical relationships by examining data from analogous isoquinolinone and naphthyridinone-based PARP1 inhibitors.[4] These studies provide a robust framework for understanding how modifications to different parts of the scaffold impact inhibitory activity.

The Significance of the "Right-Hand" Fragment

In many potent PARP inhibitors, a key structural feature is a cyclic or heterocyclic moiety attached to the core scaffold, often referred to as the "right-hand" fragment. This portion of the molecule typically extends towards the solvent-exposed region of the PARP active site and can significantly influence potency and selectivity.

For instance, in a series of naphthyridinone-based inhibitors, constraining a linear propylene linker into a cyclopentene ring offered improved pharmacokinetic parameters while maintaining high potency for PARP1.[4] This suggests that conformational rigidity in this region is beneficial.

Inferred SAR for 8-Fluoroisoquinolin-5-ol Analogs:

  • Cyclic Amines: The introduction of small, cyclic amines such as piperidine or pyrrolidine at the "right-hand" position is likely to enhance potency. These groups can form additional hydrogen bonds and van der Waals interactions.

  • Aromatic Rings: The incorporation of aromatic rings, such as a phenyl or pyridyl group, can lead to beneficial π-stacking interactions. Substitutions on these rings (e.g., with halogens or small alkyl groups) can further fine-tune binding affinity.

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the isoquinoline core to the terminal ring system are critical. A linker of optimal length and some degree of rigidity is expected to position the terminal group for optimal interactions.

Quantitative Comparison of Analog Performance

To provide a tangible comparison, the following table summarizes the inhibitory activities of representative isoquinolinone and naphthyridinone analogs from published studies. This data serves as a valuable benchmark for predicting the potential potency of novel 8-Fluoroisoquinolin-5-ol derivatives.

Compound IDCore ScaffoldR-Group (Illustrative)PARP1 IC50 (nM)Cellular Potency (EC50 in C41 cells, nM)Reference
I IsoquinolinoneLinear propylene linker with a terminal amineGood biochemical and cellular potency-[4]
II IsoquinolinoneCyclopentene ring constraining the linkerMaintained potency, improved PK-[4]
34 NaphthyridinoneOptimized cyclic amine<11[4][5]
Olaparib PhthalazinonePiperazine derivative5-[1]
Rucaparib Indole carboxamidePyrrolidine derivative7-[1]

This table is a composite based on data from multiple sources for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in assay conditions.

Experimental Protocols for Evaluating PARP Inhibitors

The robust evaluation of novel PARP inhibitors requires a combination of biochemical and cell-based assays. Here, we outline standard protocols that are crucial for determining the efficacy of 8-Fluoroisoquinolin-5-ol analogs.

Biochemical PARP1 Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins, providing a direct measure of PARP1 enzymatic activity.

Workflow Diagram:

Caption: Workflow for a colorimetric PARP1 activity assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme, activated DNA (optional, for stimulation), and the 8-Fluoroisoquinolin-5-ol analog at various concentrations.

  • Initiation: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular PARP Trapping Assay

A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP1 on DNA, leading to cytotoxic DNA-protein complexes.

Workflow Diagram:

Caption: Workflow for a cellular PARP trapping assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells (e.g., BRCA-deficient cell lines) with varying concentrations of the 8-Fluoroisoquinolin-5-ol analog for a specified time.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions using a commercial kit or an established laboratory protocol.

  • Western Blotting: Perform SDS-PAGE on the chromatin-bound fractions and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for PARP1 and a loading control antibody (e.g., anti-Histone H3).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin at different inhibitor concentrations.[7]

Conclusion and Future Directions

The 8-Fluoroisoquinolin-5-ol scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. By leveraging the established SAR of related isoquinolinone and naphthyridinone analogs, researchers can rationally design and synthesize new derivatives with improved efficacy and pharmacokinetic properties. The key to success will lie in the systematic exploration of substitutions at various positions of the isoquinoline ring and the optimization of the "right-hand" fragment to maximize interactions within the PARP active site. The experimental protocols outlined in this guide provide a robust framework for evaluating the performance of these novel compounds and identifying promising candidates for further preclinical and clinical development. Future studies should focus on generating a comprehensive dataset for a series of 8-Fluoroisoquinolin-5-ol analogs to build a direct and detailed SAR model for this specific scaffold.

References

  • PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. Available from: [Link]

  • Dove Medical Press. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Available from: [Link]

  • PubMed. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Available from: [Link]

  • Assay-Protocol. PARP. Available from: [Link]

  • ResearchGate. In vivo toxicity and efficacy data | Download Table. Available from: [Link]

  • PubMed. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. Available from: [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • ResearchGate. On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Available from: [Link]

  • PMC. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Available from: [Link]

  • ResearchGate. Structure-activity relationships in vitro | Download Table. Available from: [Link]

  • ResearchGate. Molecular docking results of compounds 8a, 8f, and 8k against PARP-1 (PDB ID: 4UND). Available from: [Link]

  • ResearchGate. of SAR study for PARP-1 suppression effect of the most potent derivatives. Available from: [Link]

  • MDPI. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Available from: [Link]

  • Fiveable. Structure-Activity Relationships in Med Chem | Medicinal... Available from: [Link]

  • ResearchGate. Structure activity model of PARP-1 inhibitors derived from the... Available from: [Link]

  • PubMed. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Available from: [Link]

  • MDPI. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Available from: [Link]

  • RSC Publishing. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Available from: [Link]

Sources

Validation

A Guide to the Cross-Validation of 8-Fluoroisoquinolin-5-ol Hydrobromide Activity: A Framework for Novel Compound Evaluation

This guide provides a comprehensive framework for the cross-validation of the biological activity of 8-Fluoroisoquinolin-5-ol hydrobromide, a novel fluorinated isoquinoline derivative. Given the limited publicly availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of 8-Fluoroisoquinolin-5-ol hydrobromide, a novel fluorinated isoquinoline derivative. Given the limited publicly available data on this specific compound, this document serves as a strategic guide for researchers, outlining a robust methodology to characterize its activity, validate its mechanism, and compare its performance against relevant alternatives. The principles and protocols detailed herein are designed to ensure scientific rigor and generate a high-confidence data package for this promising, yet uncharacterized, molecule.

Introduction: The Isoquinoline Scaffold and the Significance of Fluorination

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antihypertensive effects[1][2][3]. These compounds often exert their effects by targeting key cellular pathways, such as PI3K/Akt/mTOR signaling, or by acting as enzyme inhibitors[1].

The introduction of a fluorine atom into a drug candidate, as seen in 8-Fluoroisoquinolin-5-ol, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties[4][5]. The high electronegativity and small size of fluorine can alter the electronic properties of the molecule, potentially leading to more potent and selective interactions with biological targets[5]. 8-Fluoroisoquinolin-5-ol, which combines the isoquinoline core with a hydroxyl group and a fluorine atom, is therefore a compound of significant interest. The hydroxyl group may facilitate hydrogen bonding, while the fluorine atom could enhance interactions through halogen bonds, potentially leading to the inhibition of enzymatic activities or cellular processes[6].

However, the novelty of this compound necessitates a rigorous validation process to confidently ascertain its biological activity and therapeutic potential. This guide proposes a systematic approach to this challenge through multi-level cross-validation.

Postulated Mechanism of Action and Selection of Comparators

Based on the activities of related quinoline and isoquinoline compounds, a plausible hypothesis is that 8-Fluoroisoquinolin-5-ol may function as an inhibitor of a critical cellular enzyme, such as a protein kinase or a phosphodiesterase[1][7]. For the purpose of this guide, we will proceed with the hypothesis that it acts as a protein kinase inhibitor .

A robust cross-validation strategy requires objective comparison with well-characterized alternatives. The following compounds are proposed as essential comparators:

  • Isoquinolin-5-ol (the non-fluorinated parent compound): This allows for a direct assessment of the contribution of the fluorine atom to the compound's activity.

  • Staurosporine (a broad-spectrum kinase inhibitor): A well-established, potent, but non-selective kinase inhibitor to serve as a positive control and a benchmark for potency.

  • A Selective Kinase Inhibitor (e.g., a known inhibitor of the identified target kinase): Once a specific kinase target is identified, a clinically relevant or well-studied selective inhibitor should be used for a more direct and meaningful comparison.

The Cross-Validation Workflow: From Initial Hit to Validated Activity

Cross-validation in this context is not a single experiment but a multi-faceted strategy designed to confirm the initial findings through independent, orthogonal methods. This minimizes the risk of artifacts and off-target effects, providing a high degree of confidence in the compound's true biological activity.

G cluster_0 Phase 1: Primary Screening & Target ID cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Comparative & Mechanistic Analysis A Hypothesized Target Class (e.g., Protein Kinases) B Broad Kinase Panel Screen (Biochemical Assay) A->B In vitro assay C Identify Primary Hit(s) (e.g., Kinase X) B->C Data Analysis D Cell-Based Target Engagement Assay (e.g., NanoBRET™) C->D Validate Hit G Dose-Response vs. Comparators (IC50 Determination) C->G Quantify Potency F Confirm On-Target Activity D->F E Cellular Phosphorylation Assay (e.g., Western Blot for p-Substrate) E->F I Determine Inhibition Type (Competitive, etc.) G->I H Enzyme Kinetics Study (e.g., Michaelis-Menten) H->I

Caption: Proposed workflow for the cross-validation of 8-Fluoroisoquinolin-5-ol activity.

Phase 1: Primary Screening and Target Identification

The initial step is to screen 8-Fluoroisoquinolin-5-ol against a broad panel of targets to identify its primary mechanism of action.

Experimental Protocol: Broad Kinase Panel Screen

  • Objective: To identify which kinase(s) are inhibited by the test compound.

  • Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified human kinases.

  • Procedure:

    • Prepare a stock solution of 8-Fluoroisoquinolin-5-ol hydrobromide in DMSO.

    • Submit the compound to the screening service according to their specifications.

    • The service will perform in vitro kinase activity assays, typically measuring the consumption of ATP or the phosphorylation of a substrate via luminescence, fluorescence, or radiometric methods.

  • Data Analysis: The output is usually presented as "% Inhibition" at the tested concentration. A significant inhibition (e.g., >50% or >75%) of one or more kinases identifies them as primary "hits" for further investigation.

Phase 2: Orthogonal Validation in a Cellular Context

A biochemical "hit" must be validated in a more physiologically relevant system to confirm that the compound can enter cells and engage its target.

Experimental Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that 8-Fluoroisoquinolin-5-ol directly binds to the target kinase inside living cells.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled energy acceptor (a tracer that binds the kinase's active site) and a NanoLuc® luciferase-tagged kinase (the energy donor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Select a cell line (e.g., HEK293) and transiently transfect it with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

    • Prepare serial dilutions of 8-Fluoroisoquinolin-5-ol, the non-fluorinated parent compound, and a known selective inhibitor.

    • Add the NanoBRET™ Tracer and the test compounds to the cells.

    • Add the NanoLuc® substrate and measure luminescence at two wavelengths (donor and acceptor emissions) using a luminometer.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency for target engagement in live cells.

Phase 3: Comparative Analysis and Mechanistic Insight

This phase focuses on quantifying the compound's potency relative to alternatives and understanding how it inhibits the enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Dose-Response)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Fluoroisoquinolin-5-ol and its comparators against the validated target kinase.

  • Methodology: An in vitro kinase assay using the purified target kinase, its specific substrate, and ATP. The ADP-Glo™ Kinase Assay is a common example that measures kinase activity by quantifying the amount of ADP produced.

  • Procedure:

    • Prepare serial dilutions of 8-Fluoroisoquinolin-5-ol, Isoquinolin-5-ol, and Staurosporine.

    • In a 96-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the serially diluted compounds.

    • Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence with a plate reader.

  • Data Analysis: Convert luminescence signals to % kinase activity relative to a no-inhibitor control. Plot % activity versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation for Objective Comparison

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Activity Profile of 8-Fluoroisoquinolin-5-ol and Reference Compounds

CompoundPrimary Screen (% Inhibition @ 1µM vs. Kinase X)Cellular Target Engagement (IC50, nM)Biochemical Potency (IC50, nM)
8-Fluoroisoquinolin-5-ol92%15085
Isoquinolin-5-ol15%>10,0005,200
Staurosporine99%2010
Selective Inhibitor Y95%5030
(Note: Data shown are hypothetical and for illustrative purposes only.)

Visualizing Mechanistic Relationships

Understanding the proposed mechanism requires visualizing the cellular context.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor 8-Fluoroisoquinolin-5-ol Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by 8-Fluoroisoquinolin-5-ol.

Conclusion: Synthesizing a Self-Validating Data Package

This guide outlines a logical, multi-step process for the comprehensive evaluation and cross-validation of 8-Fluoroisoquinolin-5-ol hydrobromide's activity. By progressing from broad, biochemical screening to specific, cell-based orthogonal assays and detailed comparative studies, researchers can build a robust and self-validating data package. This approach not only confirms the compound's primary mechanism of action but also quantifies the specific contribution of its unique chemical features, such as the fluorine moiety. The rigorous application of these principles is essential for establishing the true therapeutic potential of novel chemical entities in the competitive landscape of drug discovery.

References

  • EvitaChem.Buy 8-Fluoroquinolin-5-ol (EVT-12053832).
  • Kaczor, A. A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (PMC). [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health (PMC). [Link]

  • Konieczny, M. T., & Skladanowski, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • Pignatelli, P., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

Sources

Validation

Investigating the Selectivity of 8-Fluoroisoquinolin-5-ol;hydrobromide: A Comparative Guide for Drug Discovery Professionals

This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical evaluation of kinase inhibitor selectivity. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical evaluation of kinase inhibitor selectivity.

Introduction: The Rationale for Targeting PAK1

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. PAK1, in particular, is a central node in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[2] Its dysregulation is implicated in a variety of human malignancies, including breast, lung, and pancreatic cancers, making it an attractive target for therapeutic intervention.[3]

The development of potent and selective PAK1 inhibitors is an active area of research. However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding sites of kinases.[4] This guide will explore the hypothetical selectivity of 8-Fluoroisoquinolin-5-ol;hydrobromide in the context of established PAK1 inhibitors.

The Candidate: 8-Fluoroisoquinolin-5-ol;hydrobromide

8-Fluoroisoquinolin-5-ol;hydrobromide belongs to the isoquinoline class of heterocyclic aromatic compounds. The isoquinoline scaffold is a common feature in many kinase inhibitors.[5] The addition of a fluorine atom is a common medicinal chemistry strategy to potentially enhance potency and metabolic stability. While the specific biological targets of this compound are not yet publicly defined, its structural resemblance to known ATP-competitive kinase inhibitors suggests it may interact with the ATP-binding pocket of kinases like PAK1.

Comparative Analysis: Selectivity of Known PAK1 Inhibitors

To contextualize the potential selectivity of 8-Fluoroisoquinolin-5-ol;hydrobromide, we will compare it against three well-characterized PAK1 inhibitors with varying selectivity profiles: FRAX597, PF-3758309, and NVS-PAK1-1.

InhibitorTarget(s)TypeIC50/Ki (PAK1)Key Off-Targets
FRAX597 Group I PAKs (PAK1, PAK2, PAK3)ATP-competitive8 nM (IC50)[6]YES1, RET, CSF1R, TEK[6]
PF-3758309 Pan-PAK inhibitorATP-competitive13.7 nM (Ki)[1]SRC, FYN, YES, AMPK, RSK, CHEK2, FLT3, PKC isoforms, PDK2, TRKA, AKT3, PRK1, FGR[7]
NVS-PAK1-1 Allosteric PAK1 inhibitorAllosteric, Non-ATP-competitive5 nM (IC50)[8]Highly selective with a selectivity score (S10) of 0.003 against 442 kinases.[9]

FRAX597 is a potent inhibitor of Group I PAKs, demonstrating the challenge of achieving isoform selectivity within this closely related subgroup.[6] Its off-target activities against receptor tyrosine kinases like RET and TEK highlight the importance of broad kinase profiling.[6]

PF-3758309 , a pan-PAK inhibitor, shows activity against both Group I and Group II PAKs, as well as a significant number of other kinases.[1][7] While potent, its broad activity profile complicates the attribution of its biological effects solely to PAK inhibition and led to its withdrawal from clinical trials due to poor pharmacokinetics and toxicity.[10][11]

NVS-PAK1-1 represents a different class of inhibitor, binding to an allosteric site on PAK1.[8] This mode of action confers exceptional selectivity, with over 50-fold greater potency for PAK1 compared to the closely related PAK2.[9][12] However, its poor metabolic stability has limited its in vivo applications.[12]

Experimental Workflows for Investigating Selectivity

To experimentally determine the selectivity of a novel compound like 8-Fluoroisoquinolin-5-ol;hydrobromide, a multi-tiered approach is necessary, starting with biochemical assays and progressing to cellular and in vivo models.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Test Compound reaction Incubate Kinase, Substrate, ATP, and Compound reagents->reaction Add to plate detection Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) reaction->detection Stop reaction & detect analysis Calculate IC50 Values detection->analysis Raw data

Caption: General workflow for a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for PAK1

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]

Materials:

  • PAK1 Kinase Enzyme System (Promega)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • 8-Fluoroisoquinolin-5-ol;hydrobromide and comparator compounds

  • 384-well plates

Procedure: [13][16]

  • Kinase Reaction (5 µL total volume): a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 384-well plate, add 1 µL of the compound dilution. c. Add 2 µL of a mixture containing the PAK1 enzyme and the appropriate substrate. d. Initiate the reaction by adding 2 µL of ATP solution. e. Incubate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Broad Kinase Selectivity Profiling

To obtain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large panel of kinases.

Workflow for Kinome Profiling

compound Test Compound assay Perform Binding or Activity Assays compound->assay kinases Large Panel of Purified Kinases (e.g., KiNativ™, KINOMEscan™) kinases->assay data Generate Inhibition Data (% Inhibition at a fixed concentration) assay->data analysis Analyze Data & Generate Selectivity Profile (e.g., Kinome Tree) data->analysis

Caption: Workflow for broad kinase selectivity profiling.

Recommended Platform: KiNativ™

KiNativ™ is an activity-based proteomics platform that enables the quantitative profiling of kinase inhibitor potency and selectivity in a native cellular context.[17][18] It utilizes ATP- and ADP-acyl phosphate probes that covalently label the active sites of kinases.[17] By competing with these probes, the binding of a test compound can be quantified across a large portion of the kinome expressed in a cell lysate. This provides a more physiologically relevant assessment of selectivity compared to assays using only recombinant kinase domains.[4][17]

Cellular Assays for Target Engagement and Downstream Signaling

Cellular assays are crucial to confirm that a compound can enter cells, engage its target, and modulate downstream signaling pathways.

Workflow for Cellular Target Engagement

cells Culture Appropriate Cell Line treatment Treat Cells with Test Compound (Dose- and Time-course) cells->treatment lysis Lyse Cells and Prepare Lysates treatment->lysis western Perform Western Blot Analysis lysis->western analysis Quantify Phosphorylation of PAK1 and Downstream Substrates western->analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Fluoroisoquinolin-5-ol;hydrobromide

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides comprehensive, actionable information for handling 8-Fluoroisoquinolin-5-ol hydrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides comprehensive, actionable information for handling 8-Fluoroisoquinolin-5-ol hydrobromide, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our aim is to build your confidence in handling this and similar chemical reagents by grounding our advice in established safety science and practical laboratory experience.

Understanding the Hazard: A Risk-Based Approach to Safety

8-Fluoroisoquinolin-5-ol hydrobromide is a halogenated isoquinoline derivative. While specific toxicological data for this exact compound is limited, its hazard classification, based on available data, necessitates a cautious and well-planned approach to handling.[1] The hydrobromide salt form can also introduce its own set of handling considerations, primarily related to its potential as a respiratory irritant in powdered form.

The known hazard classifications for 8-Fluoroisoquinolin-5-ol hydrobromide are summarized below. Understanding these is the first step in implementing appropriate safety measures.

Hazard Classification Category Hazard Statement Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarning
Skin IrritationSkin Irrit. 2H315: Causes skin irritationWarning
Eye IrritationEye Irrit. 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336: May cause drowsiness or dizzinessWarning

Table 1: GHS Hazard Classifications for 8-Fluoroisoquinolin-5-ol hydrobromide.[1]

Core Defense: Personal Protective Equipment (PPE)

Your Personal Protective Equipment (PPE) is your most immediate line of defense against chemical exposure. The selection of appropriate PPE is not a one-size-fits-all matter; it is dictated by the specific hazards of the material and the procedures you are performing. For 8-Fluoroisoquinolin-5-ol hydrobromide, a multi-layered approach to PPE is essential.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]Protects against airborne particles and splashes that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, inspected before each use.[2][5]Prevents skin contact, as the substance is harmful if absorbed through the skin and causes skin irritation.[1][4]
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin contact with spills or splashes.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[2][7]Prevents the inhalation of the powdered compound, which can be harmful and may cause respiratory irritation and dizziness.[1][4][8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 8-Fluoroisoquinolin-5-ol hydrobromide.

PPE_Selection_Workflow start Start: Prepare to handle 8-Fluoroisoquinolin-5-ol hydrobromide weighing Weighing solid or transferring powder? start->weighing solution Working with dilute solutions? weighing->solution No fume_hood Is a fume hood available? weighing->fume_hood Yes risk_assessment Risk of splash or aerosol generation? solution->risk_assessment ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe_base No ppe_enhanced Enhanced PPE: - Add Face Shield risk_assessment->ppe_enhanced Yes fume_hood->ppe_base Yes ppe_respirator Mandatory PPE: - Add NIOSH-approved respirator fume_hood->ppe_respirator No

Caption: PPE selection workflow for handling 8-Fluoroisoquinolin-5-ol hydrobromide.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls and Safe Handling
  • Ventilation: Always handle 8-Fluoroisoquinolin-5-ol hydrobromide in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control for weighing and preparing solutions to minimize inhalation exposure.[7]

  • Safe Handling Practices:

    • Before you begin, ensure that an eyewash station and safety shower are readily accessible.[6][7]

    • Avoid the formation of dust and aerosols during handling.[2]

    • When weighing, do so on a tared weigh boat within a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

    • Wash hands thoroughly with soap and water after handling is complete.[10]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6][10]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be secure and accessible only to authorized personnel.[4][7]

Accidental Release and Spill Cleanup

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess and Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2][6]

  • Contain and Clean:

    • For a solid spill, gently sweep up the material to avoid creating dust.[6][10]

    • Place the swept material into a suitable, labeled, and closed container for disposal.[2]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Decontaminate: Thoroughly wash the area with soap and water.

Emergency Response Plan

Preparedness is key to mitigating the consequences of accidental exposure.

Exposure Protocols
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person feels unwell.[2][6][10]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water.[2][10] Seek medical advice if skin irritation occurs or persists.[6][10]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[2] If contact lenses are present, remove them if it is safe to do so.[6][10] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
Ingestion Rinse the mouth with water.[6][10] Do NOT induce vomiting.[2] Call a poison control center or a doctor immediately for treatment advice.[2][7]
Emergency Response Workflow

Emergency_Response_Workflow exposure Exposure Occurs! (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from exposure source. Remove contaminated clothing. exposure->remove first_aid Administer First Aid (Based on exposure route) remove->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical sds Provide SDS to medical personnel seek_medical->sds

Caption: Emergency response workflow for exposure to 8-Fluoroisoquinolin-5-ol hydrobromide.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and regulatory compliance.

  • Waste Categorization:

    • Solid Waste: Unused or expired 8-Fluoroisoquinolin-5-ol hydrobromide and any grossly contaminated disposable materials (e.g., weigh boats, gloves, paper towels).

    • Liquid Waste: Solutions containing 8-Fluoroisoquinolin-5-ol hydrobromide and rinsates from cleaning glassware.

  • Disposal Procedure:

    • All waste must be collected in properly labeled, sealed containers.

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[6]

    • For larger quantities, it may be possible to dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[10]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[4]

By adhering to these detailed procedures, you can confidently and safely incorporate 8-Fluoroisoquinolin-5-ol hydrobromide into your research endeavors.

References

  • NextSDS. (n.d.). 8-fluoroisoquinolin-5-ol hydrobromide — Chemical Substance Information. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021, February 15). Safety Data Sheet. Retrieved from [Link]

  • MBL International Corporation. (2016, September 30). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Scharlab. (n.d.). Personal protective equipment for laboratory. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

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